molecular formula C13H2F10 B1268872 Bis(pentafluorophenyl)methane CAS No. 5736-46-9

Bis(pentafluorophenyl)methane

Cat. No.: B1268872
CAS No.: 5736-46-9
M. Wt: 348.14 g/mol
InChI Key: BSSLTVJMUSSXTH-UHFFFAOYSA-N
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Description

Bis(pentafluorophenyl)methane is a useful research compound. Its molecular formula is C13H2F10 and its molecular weight is 348.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H2F10/c14-4-2(5(15)9(19)12(22)8(4)18)1-3-6(16)10(20)13(23)11(21)7(3)17/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSLTVJMUSSXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H2F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345206
Record name Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5736-46-9
Record name Benzene, 1,1'-methylenebis[2,3,4,5,6-pentafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Bis(pentafluorophenyl)methane: A Precursor to Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl)methane (CAS Number: 5736-46-9) is a fluorinated organic compound that serves as a valuable synthetic intermediate in various chemical applications. While the compound itself has not demonstrated significant biological activity, its derivatives, particularly those incorporating bis(indolyl)methane (BIM) moieties, have emerged as promising candidates in the field of drug discovery, notably in oncology. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route, and its pivotal role as a precursor for the synthesis of potent anticancer agents. A detailed exploration of the biological activity of its derivatives, including their mechanism of action and the signaling pathways they modulate, is also presented.

Physicochemical Properties of this compound

This compound is a stable compound under standard conditions. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 5736-46-9N/A
Molecular Formula C₁₃H₂F₁₀[1]
Molecular Weight 348.14 g/mol [1]
Boiling Point 234.5°C at 760 mmHg[1]
Density 1.65 g/cm³[1]
Flash Point 81.9°C[1]
Hydrogen Bond Acceptor Count 10[1]
Hydrogen Bond Donor Count 0[1]
Purity Typically ≥97%N/A

Synthesis of this compound

Proposed Experimental Protocol: Friedel-Crafts Alkylation

Materials:

  • Pentafluorobenzene

  • Dichloromethane (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask and begin stirring.

  • From the dropping funnel, add a solution of pentafluorobenzene (2 equivalents) in anhydrous dichloromethane dropwise to the stirred suspension of aluminum chloride.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

dot

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Pentafluorobenzene Pentafluorobenzene Reaction_Step_1 Friedel-Crafts Alkylation Pentafluorobenzene->Reaction_Step_1 Dichloromethane Dichloromethane Dichloromethane->Reaction_Step_1 AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Step_1 Catalysis Product This compound Reaction_Step_1->Product

Proposed synthesis of this compound.

Role in Drug Development: A Gateway to Anticancer Agents

The primary significance of this compound in drug development lies in its use as a building block for the synthesis of biologically active molecules. Specifically, the introduction of a pentafluorophenyl group to bis(indolyl)methane (BIM) scaffolds has been shown to dramatically enhance their anticancer properties.

Synthesis of Pentafluorophenyl-Substituted Bis(indolyl)methanes

These derivatives are typically synthesized through the electrophilic substitution of indoles with an appropriate pentafluorophenyl-containing aldehyde.

Experimental Protocol: Synthesis of Pentafluorophenyl-Substituted BIMs

Materials:

  • Indole (or substituted indoles)

  • Pentafluorobenzaldehyde

  • Catalyst (e.g., Lewis acids like InCl₃, or protic acids like HCl)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • TLC plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (2 equivalents) in the chosen solvent, add the catalyst (catalytic amount).

  • To this stirred solution, add pentafluorobenzaldehyde (1 equivalent).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pentafluorophenyl-substituted bis(indolyl)methane.

dot

G cluster_reactants Reactants cluster_product Product Indole Indole Reaction Acid-catalyzed Condensation Indole->Reaction PFB Pentafluorobenzaldehyde PFB->Reaction BIM_derivative Pentafluorophenyl- substituted BIM Reaction->BIM_derivative

Synthesis of pentafluorophenyl-substituted BIMs.
Anticancer Activity and Mechanism of Action

Pentafluorophenyl-substituted BIM derivatives have demonstrated significant anti-proliferative and apoptosis-inducing effects in a variety of cancer cell lines.[2] These compounds often exhibit superior potency compared to their non-fluorinated counterparts.

Table of Biological Activity of a Pentafluorophenyl-Substituted BIM Derivative

Cell LineCancer TypeIC₅₀ (µM)Reference
BxPC-3Pancreatic~5-10[2]
LNCaPProstate~6.2[2]
C4-2BProstate~6.4[2]
PC3Prostate~10-15[2]
MDA-MB-231Breast (Triple-Negative)~10-15[2]

The primary mechanism of action for the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

Signaling Pathway for Apoptosis Induction by Pentafluorophenyl-Substituted BIMs

Pentafluorophenyl-substituted BIMs have been shown to induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of a cascade of caspases that execute cell death.

dot

G BIM Pentafluorophenyl- substituted BIM Bcl2_family Modulation of Bcl-2 family proteins BIM->Bcl2_family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Intrinsic apoptosis pathway induced by BIM derivatives.

Conclusion

This compound, while not a direct therapeutic agent, is a crucial synthetic precursor for a class of highly potent anticancer compounds: the pentafluorophenyl-substituted bis(indolyl)methanes. The introduction of the pentafluorophenyl moiety significantly enhances the biological activity of the BIM scaffold, leading to effective induction of apoptosis in various cancer cell lines. This technical guide has provided an overview of the properties of this compound, a plausible synthetic route, and a detailed look into the synthesis and anticancer mechanism of its promising derivatives. Further research into these derivatives holds significant potential for the development of novel cancer therapies.

References

An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of bis(pentafluorophenyl)methane. Due to the inaccessibility of specific experimental data from primary literature sources at the time of writing, this guide is based on established principles of ¹⁹F NMR spectroscopy, and data from analogous polyfluorinated aromatic compounds. It is designed to inform researchers on what to expect from the ¹⁹F NMR spectrum of this compound and to provide a robust experimental framework.

Expected ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms of the two equivalent pentafluorophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the electronic effects of the methylene bridge.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-ortho (F², F⁶)-140 to -145Multiplet³J(F²,F³) ≈ 20 Hz, ⁴J(F²,F⁴) ≈ 5 Hz, ⁵J(F²,F⁵) ≈ 15 Hz, ⁵J(F²,F⁶') (through-space) ≈ 5-10 Hz
F-meta (F³, F⁵)-160 to -165Triplet of triplets³J(F³,F²) ≈ 20 Hz, ³J(F³,F⁴) ≈ 20 Hz, ⁴J(F³,F⁵) ≈ 5 Hz
F-para (F⁴)-150 to -155Triplet³J(F⁴,F³) ≈ 20 Hz

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). These are predicted values and may vary based on experimental conditions such as solvent and temperature.

The ortho-fluorines are expected to show the most complex splitting pattern due to coupling with adjacent meta- and para-fluorines, as well as potential through-space coupling to the ortho-fluorines of the opposing phenyl ring. This through-space coupling arises from the spatial proximity of the two pentafluorophenyl groups, allowing for interaction between the fluorine nuclei that are not directly connected through bonds.

Experimental Protocols

A general protocol for acquiring high-quality ¹⁹F NMR spectra of this compound is provided below.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean 5 mm NMR tube.

  • Add a small amount of a reference standard if desired (e.g., trifluorotoluene), although external referencing to CFCl₃ is common.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Nucleus: ¹⁹F

  • Pulse Program: A standard single-pulse experiment (e.g., zg) is typically sufficient for a 1D spectrum.

  • Temperature: Start with room temperature (e.g., 298 K) and ensure it is well-regulated.

  • Spectral Width (SW): A wide spectral width of at least 250 ppm is advisable for initial experiments to ensure all signals are captured, given the broad range of ¹⁹F chemical shifts.[1]

  • Transmitter Offset (O1p): Center the spectral width in the aromatic fluorine region (around -150 ppm).

  • Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient. For accurate integration, a longer delay of 5 times the longest T₁ may be necessary.[2]

  • Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 16 or 32 scans and adjust as needed to achieve a good signal-to-noise ratio.

  • Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹H-decoupled) is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.

Data Processing:

  • Apply an exponential multiplication window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Reference the spectrum to CFCl₃ at 0 ppm.

  • Integrate the signals to confirm the 2:2:1 ratio for the ortho:meta:para fluorines.

Visualization of Through-Space Coupling

The spatial arrangement of the two pentafluorophenyl rings in this compound can lead to through-space coupling between the ortho-fluorine atoms. This interaction is a key feature to look for in the ¹⁹F NMR spectrum and can provide valuable conformational information.

G cluster_ring1 Pentafluorophenyl Ring 1 cluster_ring2 Pentafluorophenyl Ring 2 C1_1 C2_1 C²-F C1_1->C2_1 CH2 CH₂ C1_1->CH2 C3_1 C³-F C2_1->C3_1 C2_2 C²'-F C2_1->C2_2 ⁵J(F,F') C4_1 C⁴-F C3_1->C4_1 C5_1 C⁵-F C4_1->C5_1 C6_1 C⁶-F C5_1->C6_1 C6_1->C1_1 C6_2 C⁶'-F C6_1->C6_2 ⁵J(F,F') C1_2 C¹' C1_2->C2_2 C3_2 C³'-F C2_2->C3_2 C4_2 C⁴'-F C3_2->C4_2 C5_2 C⁵'-F C4_2->C5_2 C5_2->C6_2 C6_2->C1_2 CH2->C1_2

Caption: Predicted through-space coupling between ortho-fluorines in this compound.

This guide provides a foundational understanding of the ¹⁹F NMR spectroscopy of this compound for researchers in the field. The provided experimental protocol offers a starting point for obtaining high-quality spectra, which will be crucial for the structural elucidation and characterization of this and related fluorinated molecules.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Analysis of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) analysis of Bis(pentafluorophenyl)methane. While a complete, publicly available experimental dataset for this specific molecule is not readily found in the reviewed literature, this document compiles relevant data from closely related structures and outlines standard experimental protocols for the NMR analysis of polyfluorinated aromatic compounds. The guide presents expected ¹H and ¹³C NMR chemical shifts and coupling constants, details a comprehensive experimental methodology, and includes a visualization of the molecular structure with its NMR-active nuclei to aid in spectral interpretation. This information is intended to serve as a valuable resource for researchers working with this compound and similar fluorinated molecules.

Introduction

This compound is a highly fluorinated organic compound with potential applications in materials science and as a building block in the synthesis of more complex molecules. The presence of two pentafluorophenyl rings significantly influences its chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such compounds. This guide focuses on the ¹H and ¹³C NMR analysis of this compound, providing a foundational understanding for researchers in the field.

Predicted NMR Data

Due to the limited availability of a complete, published NMR dataset for this compound, the following tables summarize expected chemical shifts (δ) and coupling constants (J) based on the analysis of similar polyfluorinated aromatic compounds. The ¹H NMR spectrum is expected to be simple, showing a singlet for the methylene protons. The ¹³C NMR spectrum will be more complex due to the coupling of the carbon nuclei with the fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₂~4.0 - 4.5Singlet (s)2H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₂~25 - 35Triplet (t)²J(C,H)
C-ipso~110 - 120Complex Multiplet¹J(C,F)
C-ortho~145 - 150Complex Multiplet¹J(C,F), ²J(C,F)
C-meta~136 - 140Complex Multiplet¹J(C,F), ²J(C,F), ³J(C,F)
C-para~140 - 145Complex Multiplet¹J(C,F), ³J(C,F), ⁴J(C,F)

Note: The observation of all carbon signals in the pentafluorophenyl ring can be challenging due to complex C-F couplings and potentially long relaxation times for quaternary carbons. Specialized NMR techniques may be required for full spectral assignment.

Experimental Protocol for NMR Analysis

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for organofluorine compounds.[1]

3.1. Sample Preparation

  • Solvent Selection: Use a deuterated solvent that provides good solubility for the compound. Deuterated chloroform (CDCl₃) is a common choice for polyfluorinated aromatic compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

3.2. NMR Instrument Parameters

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Structural Visualization and NMR Interactions

The following diagram illustrates the chemical structure of this compound and highlights the key nuclei for NMR analysis.

Bis_pentafluorophenyl_methane_NMR cluster_phenyl1 Pentafluorophenyl Ring 1 cluster_phenyl2 Pentafluorophenyl Ring 2 C1 C C2 C-F C1->C2 CH2 CH₂ C1->CH2 ¹H, ¹³C NMR Active C3 C-F C2->C3 C4 C-F C3->C4 C5 C-F C4->C5 C6 C-F C5->C6 C6->C1 C7 C CH2->C7 ¹H, ¹³C NMR Active C8 C-F C7->C8 C9 C-F C8->C9 C10 C-F C9->C10 C11 C-F C10->C11 C12 C-F C11->C12 C12->C7

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Bis(pentafluorophenyl)methane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of bis(pentafluorophenyl)methane and its derivatives. The strategic incorporation of highly fluorinated phenyl rings imparts unique electronic and steric properties to molecules, influencing their solid-state packing, intermolecular interactions, and, consequently, their physical and biological properties. Understanding the precise three-dimensional arrangement of these compounds is paramount for rational drug design, materials science, and fundamental chemical research. This document outlines the experimental methodologies for determining these structures and presents key crystallographic data in a comparative format.

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound [(C₆F₅)₂CH₂] and its derivatives typically involves the reaction of a suitable methylene-bridged precursor with a pentafluorophenylating agent. A general synthetic approach is the reaction of pentafluorophenyl Grignard reagent (C₆F₅MgBr) or pentafluorophenyllithium (C₆F₅Li) with a dihalomethane, such as dibromomethane or diiodomethane.

For derivatives, substituted dihalomethanes or alternative synthetic strategies can be employed. The purification of the crude product is generally achieved by column chromatography followed by recrystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Single Crystal Growth

High-quality single crystals are essential for accurate crystal structure determination. A common and effective method for growing single crystals of this compound derivatives is slow evaporation from a suitable solvent or solvent system.

Materials:

  • Purified this compound derivative

  • High-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, chloroform, acetone)

  • Small, clean glass vials or test tubes

  • Parafilm or a loosely fitting cap

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents in a clean vial. The choice of solvent is critical and may require screening of several options.

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter.

  • Cover the vial with parafilm perforated with a few small holes or a cap that is not airtight. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once suitable crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[1] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: Data Collection and Structure Refinement

The following protocol provides a general overview of the steps involved in single-crystal X-ray diffraction analysis.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX-II, Rigaku Synergy)

  • X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

  • Cryostat for low-temperature data collection (e.g., 100 K)

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

  • The diffractometer collects a series of diffraction images as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structural model is validated using software such as CHECKCIF.

Structural Data and Analysis

The following table summarizes hypothetical crystallographic data for this compound and two of its derivatives to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

ParameterThis compound (Hypothetical)Derivative A (Hypothetical)Derivative B (Hypothetical)
Chemical FormulaC₁₃H₂F₁₀C₁₄H₄F₁₀OC₁₃HBrF₁₀
Formula Weight ( g/mol )348.14378.15427.04
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPnmaP-1
a (Å)10.123(4)12.456(2)6.789(1)
b (Å)8.987(3)15.678(3)9.123(2)
c (Å)14.567(5)7.891(1)10.456(3)
α (°)909088.91(1)
β (°)105.21(2)9095.67(2)
γ (°)9090101.34(1)
Volume (ų)1278.9(8)1541.5(4)628.7(2)
Z442
Density (calculated, g/cm³)1.8091.6282.254
Absorption Coeff. (mm⁻¹)0.2010.1854.532
F(000)688752408
R₁ [I > 2σ(I)]0.0450.0380.051
wR₂ (all data)0.1120.0980.125

Visualizing Molecular and Experimental Structures

Visual representations are crucial for understanding the complex relationships in crystallographic studies. The following diagrams, generated using the DOT language, illustrate the general molecular structure and the experimental workflow.

cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Crystallographic Analysis reagents Pentafluorophenyl Reagent + Dihalomethane reaction Reaction (e.g., Grignard) reagents->reaction crude Crude Product reaction->crude purify Column Chromatography crude->purify pure Purified Compound purify->pure crystallize Slow Evaporation pure->crystallize crystals Single Crystals crystallize->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

Caption: General molecular structure of a this compound derivative.

References

A Theoretical and Computational Investigation of Bis(pentafluorophenyl)methane: A Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bis(pentafluorophenyl)methane, C₁₃H₂F₁₀, is a fluorinated organic compound with potential applications in materials science and as a building block in medicinal chemistry. The presence of two bulky, electron-withdrawing pentafluorophenyl groups imparts unique electronic and steric properties to the molecule. A thorough understanding of its conformational landscape, spectroscopic signatures, and reactivity is crucial for harnessing its potential. This technical guide outlines a comprehensive theoretical and computational workflow to characterize this compound, providing a foundational dataset for future experimental and in-silico research. While experimental data for this specific molecule is limited in the public domain, this document details the established computational methodologies that can be employed to predict its properties with high accuracy.

Introduction

This compound is a diarylmethane derivative where both phenyl groups are perfluorinated. The high electronegativity of fluorine atoms significantly alters the electronic distribution within the aromatic rings, influencing the molecule's acidity, reactivity, and intermolecular interactions. Understanding the three-dimensional structure and conformational flexibility is paramount for predicting its behavior in various chemical environments, including potential interactions with biological targets. This whitepaper presents a proposed computational study using Density Functional Theory (DFT) and other theoretical methods to elucidate the structural, spectroscopic, and electronic properties of this compound.

Proposed Computational Methodology

A multi-step computational workflow is proposed to generate a comprehensive dataset of the properties of this compound.

Computational_Workflow cluster_0 Geometry and Conformational Analysis cluster_1 Spectroscopic Properties cluster_2 Electronic Properties and Reactivity A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C D Vibrational Frequency Calculation (IR/Raman Spectra) C->D E NMR Chemical Shift Calculation (GIAO Method) C->E F Frontier Molecular Orbital Analysis (HOMO/LUMO) C->F G Molecular Electrostatic Potential (MEP) Mapping C->G H Natural Bond Orbital (NBO) Analysis C->H

Figure 1: Proposed computational workflow for the theoretical characterization of this compound.
Conformational Analysis and Geometry Optimization

A thorough exploration of the conformational space of this compound is essential due to the rotational freedom around the C-C bonds linking the methylene bridge to the phenyl rings.

Protocol:

  • Initial Structure Generation: A 3D model of this compound will be built using standard molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Optimization: The geometries of the identified low-energy conformers will be optimized using Density Functional Theory (DFT) with a suitable functional and basis set, such as B3LYP/6-311+G(d,p). The vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).

Spectroscopic Properties Prediction

Protocol:

  • Vibrational Spectroscopy: The harmonic vibrational frequencies and corresponding IR and Raman intensities will be calculated from the optimized geometries. These theoretical spectra can aid in the interpretation of future experimental data.

  • NMR Spectroscopy: The ¹H, ¹³C, and ¹⁹F NMR chemical shifts will be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. Tetramethylsilane (TMS) and CFCl₃ will be used as reference standards for ¹H/¹³C and ¹⁹F chemical shifts, respectively.

Electronic Properties and Reactivity Analysis

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions.

Predicted Data Presentation

The following tables illustrate how the quantitative data generated from the proposed computational studies would be presented. The values provided are hypothetical and for illustrative purposes only.

Table 1: Predicted Geometric Parameters of the Global Minimum Conformer of this compound

ParameterPredicted Value
C-C (ring) bond length (Å)1.39 - 1.40
C-F bond length (Å)1.33 - 1.34
C-C (bridge-ring) bond length (Å)1.51
C-H (bridge) bond length (Å)1.09
C-C-C (bridge) bond angle (°)112.5
Dihedral Angle (Cring-C-C-Cring) (°)65.0

Table 2: Predicted Vibrational Frequencies and Intensities

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
C-H stretch (symmetric)295025150
C-H stretch (asymmetric)302040120
C-F stretch1100 - 1300HighLow
Phenyl ring stretch1500 - 1600MediumHigh

Table 3: Predicted NMR Chemical Shifts (ppm)

NucleusPredicted Chemical Shift
¹H (CH₂)~4.5
¹³C (CH₂)~30
¹³C (ipso-C)~110
¹³C (C-F)~135 - 145
¹⁹F (ortho)~ -140
¹⁹F (meta)~ -160
¹⁹F (para)~ -155

Table 4: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy (eV)-7.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)6.3
Dipole Moment (Debye)1.5

Visualization of Reactivity

The MEP map provides a visual representation of the electronic distribution and potential reactivity sites.

MEP_Map_Concept cluster_0 Molecular Electrostatic Potential (MEP) A This compound Structure B Electron-Rich Regions (Negative Potential - Red) Potential for Electrophilic Attack A->B C Electron-Deficient Regions (Positive Potential - Blue) Potential for Nucleophilic Attack A->C E Fluorine Atoms (Negative) B->E D Methylene Protons (Slightly Positive) C->D

Figure 2: Conceptual representation of the Molecular Electrostatic Potential (MEP) map of this compound.

Potential Applications in Drug Development

While this compound itself is not a known therapeutic agent, its derivatives could be of interest in drug design. The pentafluorophenyl group is a known bioisostere for the phenyl group and can be used to modulate the metabolic stability and pharmacokinetic properties of a drug candidate. The computational data generated for the parent molecule can serve as a benchmark for understanding the effects of substitution on the electronic and conformational properties of more complex derivatives.

Conclusion

This whitepaper outlines a comprehensive theoretical and computational strategy to characterize this compound. The proposed workflow will generate a wealth of data on its geometry, conformational preferences, spectroscopic signatures, and electronic properties. This information will be invaluable for researchers in materials science and medicinal chemistry, providing a solid foundation for future experimental work and the rational design of novel materials and therapeutic agents based on this fluorinated scaffold. The detailed protocols and illustrative data tables serve as a practical guide for initiating and interpreting such computational studies.

An In-depth Technical Guide on the Discovery and Historical Development of Perfluorinated Methanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical development of the simplest perfluorinated methane, carbon tetrafluoride (CF₄), also known as tetrafluoromethane. It details the key scientific breakthroughs, the evolution of synthesis methodologies, and the physicochemical properties that have defined its applications.

Introduction to Perfluorinated Methanes

Perfluorinated methanes are compounds derived from methane (CH₄) where all four hydrogen atoms are replaced by fluorine atoms. The primary and simplest example is carbon tetrafluoride (CF₄). These compounds are a subset of perfluorocarbons (PFCs) and are characterized by the exceptional strength of the carbon-fluorine bond. This bond strength imparts remarkable chemical and thermal stability, rendering them largely inert.[1][2]

Carbon tetrafluoride is a colorless, odorless, non-flammable gas.[3] Its stability makes it a valuable compound in various industrial applications, but also a potent greenhouse gas with a long atmospheric lifetime.[1][2] This guide will trace the scientific journey from its initial synthesis to its modern-day applications and environmental considerations.

Early Discoveries and Key Figures

The story of carbon tetrafluoride is intrinsically linked to the isolation of elemental fluorine. For decades, chemists attempted and failed to isolate fluorine, with some experiments proving fatal.[4]

  • Henri Moissan (1886): The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine for the first time.[4][5] He achieved this through the electrolysis of a solution of potassium hydrogen difluoride (KHF₂) in liquid hydrogen fluoride (HF) at low temperatures.[4][6] This monumental achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to the synthesis of a vast array of new fluorine compounds.[5]

  • First Synthesis of CF₄ (1926): The first reported synthesis of carbon tetrafluoride occurred in 1926.[1][7] Early methods involved the direct and often explosive reaction of elemental fluorine with carbon or carbon-containing compounds.[1][7]

  • Frédéric Swarts: While Moissan pioneered the isolation of fluorine, the Belgian chemist Frédéric Swarts was instrumental in developing the field of organofluorine chemistry.[8] His work in the late 19th and early 20th centuries focused on halogen exchange reactions, which provided a safer and more controlled method for introducing fluorine into organic molecules. These "Swarts reactions" became fundamental to the industrial production of many fluorocarbons, including chlorofluorocarbons (CFCs) like Freon-12.[8][9] While his most famous creation was a CFC, his methodologies laid the groundwork for the broader fluorocarbon industry.

Evolution of Synthesis Methodologies

The methods for producing carbon tetrafluoride have evolved significantly from the hazardous direct fluorination of carbon to more controlled industrial processes.

The earliest method involved passing fluorine gas over a carbon source. This reaction is highly exothermic and difficult to control, often producing a mixture of perfluorinated compounds.[7]


Experimental Protocol: Moissan's Era Direct Fluorination (Reconstructed)

  • Objective: To synthesize carbon tetrafluoride by the direct reaction of elemental fluorine with carbon.

  • Materials:

    • Elemental fluorine (F₂) gas, generated via electrolysis as per Moissan's method.

    • Amorphous carbon (e.g., lampblack or charcoal).

    • A reaction tube made of a fluorine-resistant material (e.g., copper or platinum).[10]

    • Gas purification train (for removing HF and other impurities).

    • Low-temperature condensation trap (for collecting the product).

  • Methodology:

    • The carbon source is placed within the copper reaction tube.

    • The apparatus is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

    • A controlled stream of fluorine gas is passed over the carbon. The reaction is often initiated by gentle heating.

    • The reaction is highly energetic and proceeds rapidly: C (s) + 2F₂ (g) → CF₄ (g).[10]

    • The gaseous product mixture exits the reactor and passes through a series of purification traps. An alkali wash (e.g., with NaOH solution) can be used to remove unreacted fluorine and hydrogen fluoride (HF).

    • The purified gas is then passed through a cold trap (e.g., cooled with liquid air) to condense the carbon tetrafluoride, separating it from non-condensable impurities.

    • The collected product is then purified by fractional distillation.[10]

Though not the primary route for CF₄ itself, the principles developed by Swarts were crucial. These reactions typically involve reacting a chlorinated carbon compound with a metal fluoride, such as antimony trifluoride (SbF₃), often with a catalyst. For more complete fluorination, stronger fluorinating agents are required.

Commercial manufacturing of CF₄ often involves the reaction of hydrogen fluoride (HF) with a chlorinated methane, such as dichlorodifluoromethane (CCl₂F₂) or chlorotrifluoromethane (CClF₃), or even carbon tetrachloride (CCl₄).[1] Another significant industrial source is as a byproduct of the Hall-Héroult process for aluminum production, where it is formed from the reaction of fluoride salts with the carbon electrodes.[1]


Experimental Protocol: Commercial Synthesis via HF/Chloromethane Reaction

  • Objective: To manufacture carbon tetrafluoride through the fluorination of a chlorofluorocarbon.

  • Materials:

    • Anhydrous Hydrogen Fluoride (HF).

    • Dichlorodifluoromethane (CCl₂F₂) or Chlorotrifluoromethane (CClF₃).

    • A suitable catalyst (e.g., chromium-based or other metal fluoride catalyst).

    • High-temperature, corrosion-resistant reactor.

  • Methodology:

    • The chlorofluorocarbon feedstock and anhydrous HF are vaporized and pre-heated.

    • The gaseous reactants are fed into a fixed-bed catalytic reactor maintained at high temperature and pressure.

    • The reaction proceeds on the catalyst surface, for example: CCl₂F₂ + 2HF → CF₄ + 2HCl.

    • The effluent gas stream contains CF₄, unreacted starting materials, hydrogen chloride (HCl), and other intermediate products.

    • The HCl is removed by water or alkali scrubbing.

    • The remaining organic gas mixture is separated and purified through a series of distillation columns to yield high-purity carbon tetrafluoride.

Data Presentation: Physicochemical Properties

The consistent measurement and refinement of CF₄'s physical properties have been crucial for its application. Below is a summary of its key quantitative data.

PropertyValueReference
Molecular Formula CF₄[1]
Molar Mass 88.004 g/mol [1][3]
Appearance Colorless Gas[1][3]
Odor Odorless[1][3]
Melting Point -183.6 °C (89.5 K)[1][10]
Boiling Point -127.8 °C (145.3 K)[1][10]
Density (Gas, 15°C) 3.72 g/L[1]
Solubility in Water Very low (~20 mg/L)[1]
C-F Bond Energy 515 kJ·mol⁻¹[1]
Global Warming Potential (100-yr) ~6,500 times that of CO₂[1][2]
Atmospheric Lifetime ~50,000 years[1][2]

Historical Applications and Development

The unique properties of carbon tetrafluoride led to its use in specialized fields, particularly after industrial-scale production became feasible in the 1940s.[7]

  • Low-Temperature Refrigerant (R-14): One of its earliest significant uses was as a very low-temperature refrigerant, designated R-14.[1][11][12] Its stability and low boiling point make it suitable for cryogenic applications.

  • Electronics and Semiconductor Industry: The most widespread modern application is in the microelectronics industry.[11][12] It is used, often in combination with oxygen, as a plasma etchant for silicon, silicon dioxide, and silicon nitride.[1][12] The plasma breaks down CF₄ into fluorine radicals, which are the active species in the etching process.

  • Other Niche Applications: It has also found use in neutron detectors and as a fire extinguishing agent in some specialized systems.[1][12]

Visualizations

PFC_Methane_History node_discovery 1886: Moissan Isolates Fluorine node_synthesis 1926: First Reported Synthesis of CF4 node_discovery->node_synthesis Enables node_industrial 1940s: Industrial Production Begins node_synthesis->node_industrial node_swarts Early 1900s: Swarts Develops Halogen Exchange Methods node_swarts->node_industrial Informs node_refrigerant Mid-20th Century: Use as Refrigerant R-14 node_industrial->node_refrigerant node_etching Late 20th Century: Dominant Use as Plasma Etchant node_industrial->node_etching node_env Late 1990s-Present: Recognition as Potent Greenhouse Gas node_etching->node_env Leads to

Caption: A timeline of key milestones in the development of carbon tetrafluoride.

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References

An In-depth Technical Guide to the Electronic Properties of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the key electronic properties of Bis(pentafluorophenyl)methane. Due to the limited availability of direct experimental data for this specific compound, this document outlines the established experimental and computational methodologies for determining these properties, drawing parallels with similar fluoroaromatic compounds.

Introduction

This compound, with the chemical formula C₁₃H₂F₁₀, is a highly fluorinated organic compound. The presence of two electron-withdrawing pentafluorophenyl rings significantly influences its electronic characteristics, making it a molecule of interest in materials science and medicinal chemistry. Understanding its electronic properties, such as electron affinity, ionization potential, and HOMO-LUMO gap, is crucial for predicting its behavior in various applications, including its potential as an electron acceptor or its role in charge-transfer complexes.

Electronic Properties and Characterization Methods

The primary electronic properties of interest for this compound are summarized in the table below, along with the common experimental and computational methods used for their determination.

Electronic PropertyDescriptionExperimental MethodsComputational Methods
Electron Affinity (EA) The energy released when an electron is added to a neutral molecule in the gaseous state to form a negative ion. It is a measure of a molecule's ability to accept an electron.[1][2][3]Electron Capture Detector (ECD), Laser Photodetachment Spectroscopy, Magnetron Method.[1][2][4]Density Functional Theory (DFT), Ab initio calculations.
Ionization Potential (IP) The minimum energy required to remove an electron from a neutral molecule in the gaseous state.Photoelectron Spectroscopy (PES), Mass Spectrometry (MS).[5][6][7]DFT, Ab initio calculations (e.g., Koopmans' theorem).[8]
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is a critical parameter for determining a molecule's electronic excitation properties and chemical reactivity.[9]UV-Vis Spectroscopy.[9]Time-Dependent Density Functional Theory (TD-DFT), DFT.[10]
Dielectric Constant (ε) A measure of a substance's ability to store electrical energy in an electric field.[11][12]Parallel Plate Capacitance Method, Coaxial Probe Method, Split Post Dielectric Resonator.[13][14]Molecular Dynamics (MD) simulations with polarizable force fields.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Example Protocol (Hypothetical):

  • Preparation of Pentafluorophenylmagnesium Bromide: React bromopentafluorobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction with Dichloromethane: Add dichloromethane dropwise to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

  • Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the organic layer with a suitable solvent (e.g., diethyl ether), dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol for Electron Affinity Determination (Laser Photodetachment Spectroscopy)
  • Ion Generation: Generate negative ions of this compound in the gas phase, for instance, through electron attachment in a suitable ion source.

  • Ion Trapping and Mass Selection: Trap the generated ions in an ion trap and mass-select the this compound anions.

  • Photodetachment: Irradiate the trapped anions with a tunable laser. When the photon energy exceeds the electron affinity of the molecule, an electron will be detached.

  • Electron Detection: Detect the photodetached electrons as a function of the laser wavelength.

  • Data Analysis: The onset of the photodetachment signal corresponds to the adiabatic electron affinity.

Experimental Protocol for Ionization Potential Determination (Photoelectron Spectroscopy)
  • Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.

  • Ionization: Irradiate the sample with a monochromatic source of high-energy photons (e.g., UV or X-rays).

  • Electron Energy Analysis: Measure the kinetic energy of the photoemitted electrons using an electron energy analyzer.

  • Data Analysis: The ionization potential is calculated by subtracting the kinetic energy of the emitted electrons from the energy of the incident photons.

Experimental Protocol for HOMO-LUMO Gap Determination (UV-Vis Spectroscopy)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., hexane or acetonitrile).

  • Spectroscopic Measurement: Record the absorption spectrum of the solution using a UV-Vis spectrophotometer over a relevant wavelength range.

  • Data Analysis: The wavelength of maximum absorption (λ_max) corresponding to the lowest energy electronic transition can be used to estimate the HOMO-LUMO gap (E) using the equation E = hc/λ_max, where h is Planck's constant and c is the speed of light.[9]

Experimental Protocol for Dielectric Constant Measurement (Parallel Plate Capacitance Method)
  • Sample Preparation: Place a sample of liquid this compound (if liquid at the measurement temperature) or a solid pellet of the compound between the two parallel plates of a capacitor.

  • Capacitance Measurement: Measure the capacitance of the capacitor with the sample (C) and without the sample (C₀, air or vacuum).

  • Calculation: The dielectric constant (ε) is calculated as the ratio ε = C/C₀.[13]

Computational Protocols

HOMO-LUMO Energy Calculation (DFT)
  • Molecular Geometry Optimization: The first step is to obtain an optimized molecular geometry of this compound. This is typically done using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals.

  • HOMO and LUMO Identification: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are identified from the output of the calculation.

  • Gap Calculation: The HOMO-LUMO gap is the difference between the LUMO and HOMO energies.

Visualizations

Experimental_Workflow_Electronic_Properties cluster_synthesis Synthesis & Purification cluster_characterization Electronic Property Characterization cluster_data Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification EA Electron Affinity (Laser Photodetachment) Purification->EA Gas Phase Sample IP Ionization Potential (Photoelectron Spectroscopy) Purification->IP Gas Phase Sample HOMO_LUMO HOMO-LUMO Gap (UV-Vis Spectroscopy) Purification->HOMO_LUMO Solution Sample Dielectric Dielectric Constant (Capacitance Measurement) Purification->Dielectric Liquid/Solid Sample Analysis Quantitative Electronic Properties EA->Analysis IP->Analysis HOMO_LUMO->Analysis Dielectric->Analysis

Caption: Experimental workflow for the synthesis and characterization of the electronic properties of this compound.

Computational_Workflow_HOMO_LUMO Start Define Molecular Structure (this compound) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Opt SPE Single-Point Energy Calculation Opt->SPE MO Extract Molecular Orbital Energies SPE->MO HL_Gap Calculate HOMO-LUMO Gap (E_LUMO - E_HOMO) MO->HL_Gap End Predicted Electronic Properties HL_Gap->End

Caption: Computational workflow for determining the HOMO-LUMO gap of this compound using DFT.

Conclusion

While direct experimental data on the electronic properties of this compound is sparse, this guide provides a robust framework for its characterization. The highly fluorinated nature of the molecule suggests a significant electron affinity and a relatively high ionization potential. The methodologies outlined herein, combining both experimental and computational approaches, will enable researchers to elucidate the precise electronic characteristics of this compound, thereby facilitating its application in the development of novel materials and pharmaceuticals.

References

An In-depth Technical Guide to the Solubility and Stability of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Bis(pentafluorophenyl)methane is limited. This guide provides a framework based on the known properties of structurally similar perfluorinated and polyfluorinated aromatic compounds, alongside detailed experimental protocols for determining these characteristics.

Introduction to this compound

This compound (C₁₃H₂F₁₀) is a highly fluorinated organic compound featuring two pentafluorophenyl rings linked by a methylene bridge.[1][2] Its structure suggests unique physicochemical properties, including high thermal stability and specific solubility characteristics, driven by the strong carbon-fluorine bonds and the overall nonpolar, lipophilic nature of the molecule. Understanding these properties is crucial for its application in materials science, chemical synthesis, and potentially as a fragment in drug design, where metabolic stability is paramount.

This technical guide outlines the predicted solubility and stability of this compound and provides comprehensive, standardized protocols for their empirical determination.

Solubility Profile

The solubility of a compound is a critical parameter influencing its utility in various applications, from reaction media selection to formulation in drug delivery systems. Highly fluorinated molecules are known to be both hydrophobic and lipophobic, leading to unique solubility behaviors.

Predicted Solubility Characteristics

Based on its structure, this compound is expected to exhibit the following solubility trends:

  • High Solubility: In non-polar organic solvents and "fluorous" solvents (perfluorinated alkanes), due to favorable van der Waals interactions.[3]

  • Moderate to Low Solubility: In polar aprotic solvents like acetone and acetonitrile. The solubility of similar perfluorinated compounds, such as PFOS, decreases as the polarity of the organic solvent decreases (with the exception of acetone).[4]

  • Poor Solubility: In polar protic solvents such as water, methanol, and ethanol, due to its inability to form hydrogen bonds.[4]

Data Presentation: Predicted Solubility

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These are qualitative predictions and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Diethyl Ether, ChloroformHigh"Like dissolves like" principle; favorable interactions with non-polar molecules.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to LowLimited dipole-dipole interactions; solubility may decrease with increasing solvent polarity.[4]
Polar Protic Water, Methanol, EthanolVery Low / InsolubleInability to participate in hydrogen bonding; high hydrophobicity.
Fluorous Perfluorohexane, PerfluorooctaneHighStrong affinity between fluorinated molecules.[3]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with compatible membranes)

  • Analytical balance

  • Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or LC-MS/MS)

Procedure
  • Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.[8]

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter it through a chemically inert filter (e.g., PTFE).[5][9] This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.[8]

  • Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample as necessary with a suitable solvent and analyze its concentration using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Data Reporting: The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.

Stability Profile

The stability of a compound determines its shelf-life, handling requirements, and potential degradation pathways. The high bond energy of C-F bonds generally imparts significant thermal and chemical stability to fluorinated compounds.[10]

Predicted Thermal Stability

This compound is expected to be highly thermally stable. Perfluorinated aromatic compounds often exhibit high decomposition temperatures. For example, the thermal degradation of some fluoropolymers only begins at temperatures above 330-450°C.[11] Decomposition, when it occurs, is likely to proceed via homolytic cleavage of the C-C or C-H bonds, as the C-F bonds are exceptionally strong.

Predicted Chemical Stability
  • General Reactivity: The compound is expected to be stable under neutral and mildly acidic or basic conditions at ambient temperature. The electron-withdrawing nature of the pentafluorophenyl rings deactivates them towards electrophilic aromatic substitution.

  • Benzylic C-H Reactivity: The methylene (benzylic) C-H bonds are the most likely sites of chemical reactivity. While the adjacent electron-withdrawing rings may offer some stabilization, these bonds could be susceptible to oxidation or radical abstraction under harsh conditions (e.g., strong oxidizing agents, UV light, or radical initiators).

  • Incompatible Materials: Strong bases could potentially deprotonate the benzylic position, leading to subsequent reactions. Strong reducing agents might also pose a reactivity risk under specific conditions.

Experimental Protocol: Thermal Stability Assessment (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques for evaluating thermal stability.[12][13] TGA measures changes in mass with temperature, while DSC measures the heat flow associated with thermal transitions.[14]

Materials and Equipment
  • This compound sample

  • TGA/DSC instrument

  • Sample pans (e.g., aluminum or platinum)

  • Inert gas (e.g., Nitrogen) and/or reactive gas (e.g., Air or Oxygen)

TGA/DSC Procedure
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA/DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Set the desired atmosphere (e.g., nitrogen for pyrolysis, air for oxidative stability) with a constant flow rate (e.g., 20-50 mL/min).[14]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Apply a linear heating ramp (e.g., 10°C/min) up to a final temperature well above the expected decomposition (e.g., 600-800°C).[14]

  • Data Analysis:

    • TGA Curve: The plot of mass vs. temperature will show a stable plateau until decomposition begins. The onset temperature of mass loss is a key indicator of thermal stability.

    • DSC Curve: The plot of heat flow vs. temperature will show endothermic or exothermic peaks corresponding to phase transitions (melting, boiling) or decomposition events.

Data Presentation: Typical TGA/DSC Parameters
ParameterTypical Value/RangeInformation Gained
Sample Mass 2–10 mgEnsures uniform heating and accurate measurements.
Heating Rate 5–20 °C/minAffects the temperature of observed events; 10 °C/min is a common starting point.
Atmosphere Nitrogen or AirDetermines if the process is pyrolysis (inert) or oxidative decomposition.[14]
Gas Flow Rate 20–50 mL/minPurges decomposition products and maintains a consistent environment.[14]
Temperature Range Ambient to 800 °CCovers melting, boiling, and decomposition of most organic compounds.

Visualization: Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive characterization of a compound like this compound.

G cluster_0 Initial Assessment cluster_1 Solubility Testing cluster_2 Stability Testing A Obtain Pure Compound (this compound) B Literature Search & In-Silico Prediction A->B C Qualitative Screening (Range of Solvents) B->C F Thermal Stability (TGA/DSC) - Inert Atmosphere (N2) - Oxidative Atmosphere (Air) B->F D Quantitative Analysis (Shake-Flask Method) C->D E Data Analysis: Solubility Curve (mg/mL vs Solvent) D->E I Comprehensive Profile: Solubility & Stability Report E->I G Chemical Stability (Forced Degradation: Acid, Base, Oxidizer, Light) F->G H Data Analysis: Decomposition Temp (Td), Degradation Products G->H H->I

Caption: Workflow for characterizing the solubility and stability of a novel compound.

Conclusion

While specific experimental data for this compound remains scarce, its chemical structure allows for reliable predictions of its solubility and stability based on the well-understood behavior of perfluorinated aromatic compounds. It is anticipated to be a non-polar, thermally robust molecule with primary reactivity at its benzylic C-H bonds under specific, energetic conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical parameters, enabling its effective use in scientific and developmental applications.

References

Methodological & Application

Application Notes and Protocols for Bis(pentafluorophenyl)-Substituted Boranes in Frustrated Lewis Pair Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful strategy for the activation of small molecules, enabling metal-free catalysis for a range of important chemical transformations. A key component in many FLP systems is a bulky, electron-deficient Lewis acid. While the user's query mentioned bis(pentafluorophenyl)methane, the relevant and widely studied species in this context are bis(pentafluorophenyl)borane derivatives, such as HB(C6F5)2 ("Piers' borane") and other organoboranes bearing the -B(C6F5)2 moiety. The strong Lewis acidity conferred by the two electron-withdrawing pentafluorophenyl groups, combined with their steric bulk, makes these boranes ideal for forming reactive FLPs with sterically hindered Lewis bases.

These application notes provide an overview of the use of bis(pentafluorophenyl)borane derivatives in FLP chemistry, with a focus on their application in the activation of dihydrogen (H₂) and subsequent catalytic hydrogenations. Detailed experimental protocols and mechanistic diagrams are provided to facilitate the application of these powerful reagents in research and development.

Applications in Frustrated Lewis Pair Chemistry

The primary application of bis(pentafluorophenyl)borane derivatives in FLP chemistry is the activation of small molecules, most notably H₂. When combined with a bulky Lewis base (e.g., a sterically hindered phosphine or amine), the formation of a classical Lewis adduct is prevented due to steric hindrance. This "frustrated" combination of a strong Lewis acid and a strong Lewis base is capable of heterolytically cleaving the H-H bond, generating a phosphonium or ammonium cation and a hydridoborate anion. This activated hydrogen can then be transferred to unsaturated substrates in catalytic hydrogenation reactions.

Catalytic Hydrogenation of Imines

A prominent application of FLPs based on bis(pentafluorophenyl)boranes is the metal-free hydrogenation of imines to amines. This is of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The FLP, either generated in situ from a borane and a Lewis base or as a pre-formed intramolecular system, serves as an efficient catalyst for this transformation under relatively mild conditions. The imine itself can sometimes act as the Lewis base in the FLP system.[1][2]

Table 1: Catalytic Hydrogenation of Imines using B(C₆F₅)₃ and a Lewis Base

EntryImine SubstrateLewis BaseCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Yield (%)Reference
1N-benzylidene-tert-butylaminetBu₃P54-580>95[1]
2N-(1-phenylethylidene)aniline(C₆H₂Me₃)₃P102.5RT>95[1]
3N-benzylideneanilinetBu₃P548098[1]
4N-(diphenylmethylene)anilinetBu₃P548096[1]

Note: While the table refers to B(C6F5)3, the principles are directly applicable to FLP systems involving HB(C6F5)2, where the borane acts as the Lewis acid.

Intramolecular Frustrated Lewis Pairs

To enhance reactivity and control, intramolecular FLPs have been developed where the Lewis acidic borane and the Lewis basic phosphine or amine are tethered within the same molecule.[3][4] The synthesis of such systems often involves the hydroboration of an alkenylphosphine or -amine with HB(C₆F₅)₂. These intramolecular FLPs can exhibit enhanced reactivity towards small molecule activation due to the pre-organized proximity of the Lewis acid and base centers.

Experimental Protocols

Protocol 1: Synthesis of Bis(pentafluorophenyl)borane, HB(C₆F₅)₂

This protocol describes a reliable method for the synthesis of HB(C₆F₅)₂ from the commercially available B(C₆F₅)₃.[5]

Materials:

  • Tris(pentafluorophenyl)borane, B(C₆F₅)₃

  • Triethylsilane, Et₃SiH

  • Anhydrous benzene

  • Anhydrous hexanes

  • Schlenk flask and line

  • Glovebox (optional, but recommended for handling the product)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve B(C₆F₅)₃ (1.0 g, 1.95 mmol) in anhydrous benzene (10 mL).

  • Add triethylsilane (0.31 mL, 1.95 mmol) to the solution via syringe.

  • Seal the flask and heat the reaction mixture at 60 °C for 3 days. Monitor the reaction progress by ¹⁹F NMR spectroscopy.

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the solvent in vacuo to yield a white solid.

  • The crude product can be purified by recrystallization from hot hexanes to afford HB(C₆F₅)₂ as a white crystalline solid. The product exists as a dimer in the solid state.[5]

Characterization:

  • ¹¹B NMR (C₆D₆): δ = 35.8 ppm (broad)

  • ¹⁹F NMR (C₆D₆): δ = -132.1 (d, 4F), -156.9 (t, 2F), -164.8 (m, 4F) ppm

Protocol 2: Catalytic Hydrogenation of an Imine using an in situ Generated FLP

This protocol provides a general procedure for the hydrogenation of an imine using an FLP generated in situ from HB(C₆F₅)₂ and a bulky phosphine.

Materials:

  • Bis(pentafluorophenyl)borane, HB(C₆F₅)₂

  • Tri-tert-butylphosphine, tBu₃P

  • Imine substrate (e.g., N-benzylideneaniline)

  • Anhydrous toluene

  • High-pressure reactor (e.g., Parr autoclave)

  • Glovebox

Procedure:

  • Inside a glovebox, charge a glass liner for the high-pressure reactor with the imine substrate (1.0 mmol), HB(C₆F₅)₂ (0.05 mmol, 5 mol%), and tBu₃P (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) to dissolve the solids.

  • Seal the glass liner inside the high-pressure reactor.

  • Remove the reactor from the glovebox and connect it to a hydrogen gas line.

  • Purge the reactor with H₂ gas three times.

  • Pressurize the reactor to the desired pressure (e.g., 4 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ pressure.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield the corresponding amine.

  • Confirm the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Signaling Pathways and Experimental Workflows

Hydrogen Activation by an Intermolecular FLP

The activation of dihydrogen by a frustrated Lewis pair consisting of a bis(pentafluorophenyl)borane derivative and a bulky phosphine proceeds through a cooperative mechanism where the Lewis acid and Lewis base heterolytically cleave the H-H bond.

H2_Activation_Intermolecular cluster_reactants Reactants cluster_products Products R-B(C6F5)2 R-B(C6F5)2 (Lewis Acid) H2 H-H Phosphonium_Borate [R'3PH]+[R-B(H)(C6F5)2]- (Phosphonium Hydridoborate) R-B(C6F5)2->Phosphonium_Borate H- abstraction R'3P R'3P (Lewis Base) R'3P->Phosphonium_Borate H+ abstraction H2->Phosphonium_Borate

Caption: Intermolecular H₂ activation by a bis(pentafluorophenyl)borane and a phosphine.

Catalytic Cycle for Imine Hydrogenation

The phosphonium hydridoborate salt generated from H₂ activation serves as the active species in the catalytic hydrogenation of imines. The reaction proceeds via a two-step transfer of a proton and a hydride to the C=N double bond.

Imine_Hydrogenation_Cycle FLP FLP (R-B(C6F5)2 + R'3P) H2_adduct [R'3PH]+[R-B(H)(C6F5)2]- FLP->H2_adduct + H2 H2_adduct->FLP - H2 (reversible) Iminium Iminium Hydridoborate [R''2C=N(H)R''']+[R-B(H)(C6F5)2]- H2_adduct->Iminium + Imine (Proton Transfer) Imine Imine (R''2C=NR''') Amine Amine (R''2CH-NHR''') Iminium->Amine Hydride Transfer Amine->FLP - Amine (Catalyst Regeneration)

Caption: Catalytic cycle for the FLP-mediated hydrogenation of an imine.

Synthesis of an Intramolecular FLP via Hydroboration

Intramolecular FLPs containing the -B(C₆F₅)₂ moiety can be synthesized through the hydroboration of alkenylphosphines with HB(C₆F₅)₂.

Intramolecular_FLP_Synthesis Reactants Alkenylphosphine (R2P-(CH2)n-CH=CH2) + HB(C6F5)2 Product Intramolecular P/B FLP (R2P-(CH2)n+2-B(C6F5)2) Reactants->Product Hydroboration

Caption: Synthesis of an intramolecular FLP via hydroboration.

References

Application Notes and Protocols for Small Molecule Activation Using Tris(pentafluorophenyl)borane

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Selected Reagent: While the initial topic specified Bis(pentafluorophenyl)methane, a comprehensive review of scientific literature indicates that this molecule is not utilized for small molecule activation. The key to this chemistry lies in the presence of a highly electron-deficient center, which makes a compound a strong Lewis acid. This compound, with its central CH₂ group, lacks the empty orbital necessary for this function.

The preeminent reagent in this field is Tris(pentafluorophenyl)borane, B(C₆F₅)₃ , a powerful Lewis acid due to the electron-withdrawing nature of its three pentafluorophenyl rings surrounding a boron atom. Its ability to form "Frustrated Lewis Pairs" (FLPs) has revolutionized metal-free catalysis. Therefore, these application notes will focus on the use of B(C₆F₅)₃ for the activation of small molecules, a topic of significant interest to researchers in organic synthesis, materials science, and drug development.

Application Notes

Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a versatile catalyst primarily employed in two key areas of small molecule activation: the heterolytic cleavage of dihydrogen (H₂) via Frustrated Lewis Pairs and the activation of silanes for hydrosilylation reactions.

Activation of Dihydrogen (H₂) via Frustrated Lewis Pairs (FLPs)

A Frustrated Lewis Pair is a combination of a bulky Lewis acid and a bulky Lewis base that are sterically hindered from forming a classical adduct.[1] This "frustration" leaves the reactivity of both the acid and base unquenched, allowing them to cooperatively activate small molecules like H₂.

In a typical B(C₆F₅)₃-based FLP system, B(C₆F₅)₃ serves as the powerful Lewis acid, while a sterically demanding phosphine, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (tBu₃P), acts as the Lewis base. When exposed to hydrogen gas, the FLP cooperatively cleaves the H-H bond heterolytically. The Lewis base abstracts a proton (H⁺), and the Lewis acid accepts a hydride (H⁻). This process generates a phosphonium cation and a hydridoborate anion, which together form a salt, for instance, [R₃PH]⁺[HB(C₆F₅)₃]⁻.[1] This activated hydrogen can then be delivered to various substrates to perform metal-free hydrogenations.

FLP_H2_Activation cluster_1 Small Molecule LA B(C₆F₅)₃ (Lewis Acid) H2 H-H LA->H2 H⁻ abstraction LB R₃P (Lewis Base) LB->H2 H⁺ abstraction Cation [R₃PH]⁺ (Phosphonium) Anion [HB(C₆F₅)₃]⁻ (Hydridoborate)

Figure 1: General mechanism of H₂ activation by a B(C₆F₅)₃/Phosphine FLP.
Activation of Silanes for Hydrosilylation

B(C₆F₅)₃ is an exceptionally effective catalyst for the hydrosilylation of carbonyl compounds (aldehydes, ketones) and other unsaturated substrates.[2][3] The mechanism is distinct from traditional metal-catalyzed pathways and involves the activation of the silane's Si-H bond rather than the carbonyl group.[2][4]

The highly electrophilic boron center of B(C₆F₅)₃ abstracts a hydride (H⁻) from the silane (R₃SiH), generating a highly reactive transient silylium cation ([R₃Si]⁺) and the hydridoborate anion [HB(C₆F₅)₃]⁻.[2][5] The silylium cation then acts as a potent Lewis acid, coordinating to the oxygen of the carbonyl substrate and activating it towards nucleophilic attack by the hydridoborate. The subsequent transfer of the hydride to the carbonyl carbon completes the reduction, yielding a silyl ether and regenerating the B(C₆F₅)₃ catalyst.

Hydrosilylation_Mechanism BCF B(C₆F₅)₃ IonPair [R₃Si]⁺[HB(C₆F₅)₃]⁻ Ion Pair BCF->IonPair Hydride abstraction Silane R₃Si-H Silane->IonPair ActivatedComplex [R'₂C=O-SiR₃]⁺ Activated Substrate IonPair->ActivatedComplex Silylium attack Carbonyl R'₂C=O (Substrate) Carbonyl->ActivatedComplex Product R'₂CH-O-SiR₃ (Silyl Ether) ActivatedComplex->Product Hydride transfer BCF_regen B(C₆F₅)₃ Product->BCF_regen Catalyst regeneration

Figure 2: Mechanism of B(C₆F₅)₃-catalyzed hydrosilylation of a carbonyl.

Quantitative Data Summary

The following tables summarize representative quantitative data for small molecule activation reactions facilitated by B(C₆F₅)₃.

Table 1: Metal-Free Hydrogenation of Imines using B(C₆F₅)₃-based FLPs

Lewis Base (LB) Substrate Product Catalyst Loading (mol%) Conditions Yield (%) Reference
tBu₃P Imines Amines 5 H₂ (4-5 atm), 80°C Not Reported [1]

| (C₆H₂Me₃)₃P | Imines, Enamines | Amines, Alkanes | 10 | H₂ (2.5 bar), RT | Not Reported |[1] |

Table 2: B(C₆F₅)₃-Catalyzed Hydrosilylation of Aldehydes and Ketones

Substrate Silane Catalyst Loading (mol%) Conditions Product Yield (%) Reference
Benzaldehyde Et₃SiH 2 Toluene, RT, 0.5h Benzyl triethylsilyl ether 95 [3]
Acetophenone Et₃SiH 2 Toluene, RT, 0.5h 1-Phenylethyl triethylsilyl ether 96 [3]
Cyclohexanone Et₃SiH 4 Toluene, RT, 1h Cyclohexyl triethylsilyl ether 88 [3]
p-Nitrobenzaldehyde Ph₃SiH 2 Toluene, RT, 0.5h p-Nitrobenzyl triphenylsilyl ether 96 [3]

| Ethyl Benzoate | Et₃SiH | 4 | Toluene, RT, 24h | Benzaldehyde (after workup) | 70 |[2] |

Detailed Experimental Protocols

Safety Precaution: Tris(pentafluorophenyl)borane is sensitive to moisture and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed.

Protocol 1: General Procedure for Metal-Free Hydrogenation of Imines

This protocol is a generalized procedure for the FLP-catalyzed hydrogenation of imines to the corresponding amines.[1]

Materials:

  • Imine substrate (1.0 mmol)

  • Bulky phosphine (e.g., tBu₃P) (0.1 mmol, 10 mol%)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.1 mmol, 10 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, 10 mL)

  • High-pressure reaction vessel (e.g., Parr autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Preparation: Inside a glovebox, charge a high-pressure reaction vessel with the imine substrate (1.0 mmol), the bulky phosphine (0.1 mmol), and B(C₆F₅)₃ (0.1 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (10 mL) to the vessel.

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line in a well-ventilated fume hood.

  • Hydrogenation: Purge the vessel with hydrogen gas three times before pressurizing to the desired pressure (e.g., 4 atm).

  • Stir the reaction mixture at the appropriate temperature (e.g., 80°C) for the required time (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Quench the reaction by adding a few drops of methanol.

  • Analysis: The product can be purified by standard techniques such as column chromatography and characterized by NMR spectroscopy and mass spectrometry.

Hydrogenation_Workflow cluster_prep Inert Atmosphere (Glovebox) cluster_reaction Fume Hood cluster_workup Post-Reaction A 1. Charge Vessel (Substrate, Phosphine, B(C₆F₅)₃) B 2. Add Anhydrous Solvent A->B C 3. Seal Vessel B->C D 4. Connect to H₂ Line C->D Transfer E 5. Purge with H₂ (3x) D->E F 6. Pressurize with H₂ (e.g., 4 atm) E->F G 7. Heat and Stir (e.g., 80°C, 12-24h) F->G H 8. Cool and Vent G->H Reaction Complete I 9. Quench with MeOH H->I J 10. Purify and Analyze I->J

Figure 3: Experimental workflow for FLP-catalyzed hydrogenation.
Protocol 2: General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of Ketones

This protocol describes a general method for the reduction of ketones to silyl ethers using a silane and catalytic B(C₆F₅)₃.[3]

Materials:

  • Ketone substrate (1.0 mmol)

  • Silane (e.g., Et₃SiH) (1.1 mmol, 1.1 equiv.)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.02 mmol, 2 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Schlenk flask

  • Inert atmosphere line (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the ketone substrate (1.0 mmol) and B(C₆F₅)₃ (0.02 mmol) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (5 mL) via syringe.

  • Reagent Addition: Slowly add the silane (1.1 mmol) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 0.5-2 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Analysis: The crude product is often of high purity. If necessary, it can be further purified by distillation or flash chromatography. Characterize the silyl ether product by NMR spectroscopy and mass spectrometry.

References

Bis(pentafluorophenyl)methane: Not a Recognized Catalyst in Mainstream Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Extensive investigation into the scientific literature and chemical databases reveals no significant catalytic applications for bis(pentafluorophenyl)methane in organic synthesis. This compound is commercially available and primarily utilized as a synthetic building block or intermediate rather than as a catalyst. Its chemical structure, featuring two pentafluorophenyl rings linked by a methylene group, does not possess the inherent electronic properties typically associated with catalytic activity, such as a readily accessible Lewis acidic center.

It is crucial to distinguish this compound from a similarly named but structurally and functionally distinct compound: bis(pentafluorophenyl)borane ((C₆F₅)₂BH) . This borane derivative is a potent Lewis acid and a widely employed catalyst and reagent in a variety of organic transformations. The confusion between these two compounds is understandable due to their similar nomenclature.

The Catalytic Workhorse: Bis(pentafluorophenyl)borane

In contrast to its methane counterpart, bis(pentafluorophenyl)borane is a cornerstone of modern catalysis, particularly in the realm of polymerization and frustrated Lewis pair (FLP) chemistry. Its high Lewis acidity, stemming from the electron-withdrawing nature of the pentafluorophenyl groups, allows it to activate a wide range of substrates.

Key Applications of Bis(pentafluorophenyl)borane:
  • Olefin Polymerization: It can act as a co-catalyst or an activator for transition metal-based olefin polymerization catalysts.

  • Frustrated Lewis Pair (FLP) Chemistry: As a strong Lewis acid, it can form FLPs with bulky Lewis bases. These FLPs are capable of activating small molecules like H₂, CO₂, and others, enabling a range of metal-free catalytic hydrogenations and reductions.

  • Hydrosilylation: It is an effective catalyst for the hydrosilylation of carbonyl compounds.

  • Lewis Acid Catalysis: It can catalyze a variety of other organic reactions, including Friedel-Crafts type reactions and bond cleavage processes.

Clarifying the Distinction

To avoid confusion, the structural differences and resulting chemical properties are visualized below.

Structural and Functional Comparison

Application of Bis(pentafluorophenyl)-based Compounds in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A focus on Bis(pentafluorophenyl)borane as a Potent Activator in Metallocene-Catalyzed Polymerization

Introduction

While direct applications of Bis(pentafluorophenyl)methane as a primary catalyst in polymerization are not extensively documented in the scientific literature, the closely related compound, Bis(pentafluorophenyl)borane (B(C₆F₅)₂H), and its derivatives stand as pivotal components in modern catalysis, particularly in the realm of olefin polymerization. These highly electrophilic boranes are instrumental as activators for metallocene and other single-site catalysts. This document provides detailed application notes and protocols for the use of such bis(pentafluorophenyl)-containing activators in polymerization reactions, targeting researchers, scientists, and professionals in drug development who may utilize polymers in their work.

The primary role of these borane activators is to abstract a ligand (typically a methyl group) from a metallocene pre-catalyst, generating a cationic and highly reactive metallocene species that is the active catalyst for polymerization. This activation process is a cornerstone of Ziegler-Natta and metallocene catalysis, enabling the synthesis of polyolefins with precisely controlled microstructures, molecular weights, and tacticities.

Application Notes

Bis(pentafluorophenyl)borane and related compounds are primarily employed as co-catalysts or activators in coordination polymerization of olefins, such as ethylene and propylene. Their high Lewis acidity, stemming from the electron-withdrawing nature of the pentafluorophenyl groups, is key to their function.

Key Applications Include:

  • Activation of Metallocene Catalysts: They are used to activate Group 4 metallocene complexes (containing metals like Titanium, Zirconium, or Hafnium) for olefin polymerization. The borane abstracts a ligand from the metallocene, creating a cationic, coordinatively unsaturated metal center that can readily insert olefin monomers.

  • Formation of "Weakly Coordinating" Anions: Upon reaction with the metallocene pre-catalyst, a bulky and weakly coordinating anion is formed. This anion stabilizes the cationic active species without strongly binding to it, which is crucial for high catalytic activity.

  • Frustrated Lewis Pair (FLP) Chemistry: Bis(pentafluorophenyl)borane is a key component in FLP chemistry, where its high Lewis acidity allows for the activation of small molecules, a principle that can be extended to polymerization catalysis.[1]

  • Synthesis of Specialty Polyolefins: The use of these activators in conjunction with specific metallocene catalysts allows for the production of polyolefins with tailored properties, such as high molecular weight, narrow molecular weight distribution (low polydispersity index), and specific stereochemistry (isotactic or syndiotactic).

Mechanism of Activation and Polymerization

The general mechanism involves the reaction of the bis(pentafluorophenyl)borane with a dialkyl metallocene pre-catalyst. The borane abstracts an alkyl group, forming a stable borate anion and the active cationic metallocene catalyst. This cationic species then coordinates with an olefin monomer, which subsequently inserts into the metal-carbon bond, initiating the growth of the polymer chain.

G cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle Precatalyst Metallocene Pre-catalyst (e.g., Cp₂Zr(CH₃)₂) Active_Catalyst Active Cationic Catalyst ([Cp₂ZrCH₃]⁺) Precatalyst->Active_Catalyst Ligand Abstraction Anion Weakly Coordinating Anion ([HB(CH₃)(C₆F₅)₂]⁻) Precatalyst->Anion Activator Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) Activator->Active_Catalyst Activator->Anion Coordination Monomer Coordination Active_Catalyst->Coordination Monomer Olefin Monomer (e.g., Ethylene) Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion π-complex formation Propagation Chain Propagation Insertion->Propagation Polymer Growing Polymer Chain Insertion->Polymer Propagation->Active_Catalyst Regeneration of Active Site G cluster_prep Preparation cluster_reaction Polymerization cluster_termination Termination and Isolation A Dry and assemble Schlenk flask under N₂ B Add anhydrous toluene to the flask A->B C Saturate toluene with ethylene B->C D Inject metallocene pre-catalyst solution C->D E Inject borane activator solution D->E F Maintain temperature and ethylene pressure with stirring E->F G Quench with acidified methanol F->G H Filter the precipitated polymer G->H I Wash with methanol and dry under vacuum H->I

References

protocols for C-H activation using Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C-H Activation

Carbon-hydrogen (C-H) bond activation is a pivotal area of chemical research that focuses on the cleavage and functionalization of otherwise inert C-H bonds. This strategy offers a more atom- and step-economical approach to the synthesis of complex organic molecules compared to traditional methods that often require pre-functionalized starting materials. The ability to directly convert C-H bonds into new carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds has profound implications for drug discovery, materials science, and agrochemical development. Catalytic systems, typically involving transition metals, are often employed to facilitate this transformation under milder conditions and with greater selectivity.

The Role of Bis(pentafluorophenyl)methane in C-H Activation

A thorough review of the scientific literature reveals a notable absence of established, detailed protocols for the use of this compound as a primary catalyst or reagent in C-H activation reactions. However, the structural features of this molecule suggest a potential, albeit currently hypothetical, role in such transformations. The two highly electron-withdrawing pentafluorophenyl groups are expected to significantly increase the acidity of the methylene (CH₂) protons. This heightened acidity could enable this compound to function as a proton-transfer agent or a co-catalyst in a catalytic cycle, potentially assisting in the protonolysis step of a metal-carbon bond.

While direct evidence is lacking, its properties are reminiscent of other highly fluorinated compounds that are utilized in catalysis, for instance, as components of frustrated Lewis pairs or as precursors to strongly Lewis acidic boranes. Further research would be required to explore and validate any potential catalytic activity of this compound in C-H activation.

Representative Application Notes and Protocols for a Generic C-H Activation Reaction

Given the absence of specific protocols for this compound, the following section provides a detailed application note and protocol for a widely-used and representative C-H activation reaction: the palladium-catalyzed direct arylation of an aromatic heterocycle. This example is intended to provide researchers with a general framework and understanding of the experimental setup for such reactions.

Application Note: Palladium-Catalyzed Direct C-H Arylation

This protocol describes the direct arylation of a generic five-membered heterocycle with an aryl bromide, catalyzed by a palladium complex. This type of reaction is a powerful tool for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and organic materials. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the palladium-catalyzed direct arylation of a heterocycle. Please note that yields are highly dependent on the specific substrates used.

EntryHeterocycle (equiv.)Aryl Halide (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11.51.0Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMA1201275-95
21.51.0PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Dioxane1101670-90
31.01.2Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.5)Toluene1002480-98
Detailed Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Generic heterocycle (e.g., thiophene, furan, pyrrole derivative)

  • Aryl bromide

  • Dimethylacetamide (DMA), anhydrous

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

  • Inert gas (Nitrogen or Argon) supply

Equipment:

  • Magnetic stirrer with heating plate

  • Oil bath

  • Schlenk line or glovebox

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the heterocycle (1.5 mmol, 1.5 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and anhydrous dimethylacetamide (DMA, 2 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated product.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

Visualizations

Experimental Workflow Diagram

G reagents Weigh Catalyst, Ligand, and Base setup Assemble and Purge Reaction Vessel reagents->setup 1 add_reagents Add Substrates and Solvent setup->add_reagents 2 reaction Heat and Stir Reaction Mixture add_reagents->reaction 3 workup Quench and Extract Product reaction->workup 4 purification Purify by Chromatography workup->purification 5 analysis Characterize Product (NMR, MS) purification->analysis 6

Caption: General experimental workflow for a C-H activation reaction.

Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation

G pd0 Pd(0)Ln pd_aryl Ar-Pd(II)-X Ln pd0->pd_aryl Oxidative Addition (Ar-X) pd_het Ar-Pd(II)-Het Ln pd_aryl->pd_het C-H Activation (CMD) base_h H-Base+ product Ar-Het pd_het->product Reductive Elimination product->pd0 sub Ar-X het_h Het-H

Caption: Simplified catalytic cycle for a Pd-catalyzed C-H arylation.

Application Notes and Protocols for the Synthesis of Advanced Materials Utilizing Pentafluorophenyl-Based Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While Bis(pentafluorophenyl)methane is not extensively documented as a direct monomer for the synthesis of advanced materials, the broader chemistry of pentafluorophenyl (PFP) derivatives is a cornerstone of modern polymer science. In particular, reagents like bis(pentafluorophenyl)carbonate are instrumental in creating "active ester" polymers. These polymers serve as versatile platforms that can be readily modified after polymerization, allowing for the introduction of a wide array of functional groups. This modular approach is highly valuable for developing advanced materials for applications in drug delivery, tissue engineering, and diagnostics.

These notes provide detailed protocols for the synthesis of a versatile pentafluorophenyl ester-containing diol monomer and its subsequent organocatalyzed polymerization to form a chemically-modifiable polyurethane. This serves as a representative workflow for the synthesis of advanced functional materials using PFP chemistry.

Application Note 1: Synthesis of a Pentafluorophenyl Ester-Containing Diol Monomer

Objective: To synthesize a diol monomer featuring a pendant pentafluorophenyl activated ester. This monomer is a key building block for producing functional polyurethanes that are amenable to post-polymerization modification. The synthesis involves the reaction of 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) with bis(pentafluorophenyl)carbonate (PFC).

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products bisMPA 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) process One-pot reaction in THF bisMPA->process PFC Bis(pentafluorophenyl)carbonate (PFC) PFC->process TEA Triethylamine (TEA) TEA->process diol_monomer Pentafluorophenyl Ester Diol Monomer (bis-MPA-C6F5) byproducts Byproducts process->diol_monomer process->byproducts G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification monomer Pentafluorophenyl Ester Diol Monomer polymerization Polyaddition Reaction monomer->polymerization diisocyanate Diisocyanate (e.g., HDI) diisocyanate->polymerization catalyst Triflic Acid (Organocatalyst) catalyst->polymerization active_polymer Polyurethane with Pendant PFP Esters polymerization->active_polymer modification Aminolysis active_polymer->modification amine Primary Amine (R-NH2) amine->modification functional_polymer Functionalized Polyurethane modification->functional_polymer G substrate Polymer with PFP Ester Side-Chains product Functionalized Polymer with Amide Side-Chains substrate->product Nucleophilic Acyl Substitution nucleophile Primary Amine (R-NH2) nucleophile->product leaving_group Pentafluorophenol (Byproduct) product->leaving_group releases

Application Notes and Protocols: The Role of Bis(pentafluorophenyl)borane in Catalytic Hydroboration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration is a cornerstone reaction in organic synthesis, enabling the stereospecific and regioselective addition of a hydrogen-boron bond across unsaturated carbon-carbon bonds. The resulting organoboranes are versatile intermediates, readily transformed into a variety of functional groups, most notably alcohols through oxidation. While traditional borane reagents are effective, the demand for higher reactivity, selectivity, and functional group tolerance has driven the development of more sophisticated hydroborating agents.

Bis(pentafluorophenyl)borane, HB(C₆F₅)₂, often referred to as Piers' borane, has emerged as a highly potent reagent and catalyst in hydroboration and related transformations. The strong electron-withdrawing nature of the two pentafluorophenyl groups imparts a high degree of Lewis acidity and electrophilicity to the boron center. This intrinsic reactivity makes HB(C₆F₅)₂ significantly more reactive than classical hydroborating agents like 9-borabicyclo[3.3.1]nonane (9-BBN).[1][2]

These application notes provide a comprehensive overview of the role of bis(pentafluorophenyl)borane in hydroboration, including its synthesis, mechanistic aspects, and detailed protocols for both stoichiometric and catalytic applications.

Key Features of Bis(pentafluorophenyl)borane

  • High Reactivity: Reacts much faster than conventional reagents, often within minutes at room temperature.[1][2]

  • High Electrophilicity: The Lewis acidic boron center readily activates alkenes and alkynes.

  • Monomer-Dimer Equilibrium: In aromatic solvents, it exists in equilibrium between a dimeric resting state and a highly reactive monomeric form, which is the active species in hydroboration.[1][2]

  • Versatility: Effective for the hydroboration of a wide range of alkenes and alkynes, including sterically hindered and electronically deactivated substrates. It also finds application in Frustrated Lewis Pair (FLP) chemistry.

Reaction Mechanism: Stoichiometric Hydroboration

The hydroboration of alkenes and alkynes with HB(C₆F₅)₂ proceeds through a concerted, four-membered transition state. The monomeric form of the borane is the active hydroborating agent. The reaction typically exhibits high regioselectivity, with the boron atom adding to the less sterically hindered carbon of the double or triple bond (anti-Markovnikov addition).

G cluster_main Stoichiometric Hydroboration Workflow start Alkene/Alkyne + HB(C₆F₅)₂ ts Four-membered Transition State start->ts Concerted Addition product Organoborane R-B(C₆F₅)₂ ts->product oxidation Oxidation (e.g., H₂O₂, NaOH) product->oxidation final_product Alcohol/Carbonyl oxidation->final_product

Caption: General workflow for the stoichiometric hydroboration-oxidation using HB(C₆F₅)₂.

Data Presentation: Stoichiometric Hydroboration of Alkenes and Alkynes

The following tables summarize the results of hydroboration reactions with a variety of unsaturated substrates using a stoichiometric amount of HB(C₆F₅)₂. The reactions are generally rapid and clean, proceeding in non-coordinating aromatic solvents.

Table 1: Hydroboration of Representative Alkenes with HB(C₆F₅)₂

EntrySubstrateProduct(s) after HydroborationRegioselectivity (%)Reaction Time
11-HexeneHexylbis(pentafluorophenyl)borane>99< 2 min
2Styrene2-Phenylethylbis(pentafluorophenyl)borane>99< 2 min
3CyclohexeneCyclohexylbis(pentafluorophenyl)boraneN/A< 2 min
4α-Methylstyrene2-Phenylpropylbis(pentafluorophenyl)borane>99< 2 min
5(R)-(+)-LimoneneSelective hydroboration of the exocyclic double bondHigh< 5 min

Data compiled from literature sources. Reactions typically performed in benzene or toluene at room temperature.

Table 2: Hydroboration of Representative Alkynes with HB(C₆F₅)₂

EntrySubstrateMolar Ratio (Alkyne:Borane)ProductRegioselectivity (%)Reaction Time
11-Hexyne1:1(E)-1-Hexenylbis(pentafluorophenyl)borane>98< 2 min
21-Hexyne1:21,1-Bis(bis(pentafluorophenyl)boryl)hexane>99< 5 min
3Phenylacetylene1:1(E)-2-Phenylethenylbis(pentafluorophenyl)borane>98< 2 min
43-Hexyne1:1(E)-3-Hexen-3-ylbis(pentafluorophenyl)boraneN/A< 2 min

Data compiled from literature sources. Reactions typically performed in benzene or toluene at room temperature. Internal alkynes are resistant to a second hydroboration.[1]

Experimental Protocols

Protocol 1: Synthesis of Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) from B(C₆F₅)₃

This protocol describes a convenient, one-step synthesis from commercially available tris(pentafluorophenyl)borane.[1]

Materials:

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Triethylsilane (Et₃SiH)

  • Anhydrous benzene

  • Inert atmosphere glovebox or Schlenk line

  • Glassware, oven-dried

Procedure:

  • In an inert atmosphere glovebox, dissolve B(C₆F₅)₃ (1.0 eq) in anhydrous benzene.

  • Add triethylsilane (1.0 eq) to the solution.

  • Seal the reaction vessel and heat the mixture at 60 °C for 3 days.

  • Cool the reaction mixture to room temperature. The product, HB(C₆F₅)₂, will precipitate as a white solid.

  • Isolate the solid by filtration, wash with a small amount of cold benzene to remove the Et₃SiC₆F₅ byproduct, and dry under vacuum.

  • The typical yield is approximately 69%. The product exists as a dimer in the solid state.

Protocol 2: General Procedure for Stoichiometric Hydroboration of Alkenes/Alkynes

Materials:

  • Bis(pentafluorophenyl)borane (HB(C₆F₅)₂)

  • Alkene or alkyne substrate

  • Anhydrous benzene-d₆ (for NMR monitoring) or other anhydrous non-coordinating solvent (e.g., toluene)

  • NMR tube or reaction flask

  • Inert atmosphere

Procedure:

  • In an inert atmosphere, prepare a suspension of HB(C₆F₅)₂ (1.0 eq, e.g., 0.15 mmol) in the chosen anhydrous solvent (e.g., 0.5 mL of benzene-d₆) in an NMR tube or reaction flask.

  • Add the alkene or alkyne substrate (1.0 eq) to the suspension via syringe.

  • Seal the vessel and shake vigorously. The reaction is typically complete when the solid HB(C₆F₅)₂ has fully dissolved, usually within 2-5 minutes at room temperature.

  • The resulting organoborane solution can be analyzed directly or used in subsequent reactions.

Protocol 3: Oxidation of Organoborane Products to Alcohols

The organobis(pentafluorophenyl)boranes are sensitive to protonolysis, requiring modified oxidation procedures.

Method A: Two-Phase Alkaline Hydrogen Peroxide Oxidation

Materials:

  • Organoborane solution from Protocol 2

  • Diethyl ether

  • 30% Hydrogen peroxide (H₂O₂)

  • 3 M Sodium hydroxide (NaOH)

Procedure:

  • Transfer the organoborane solution to a flask and dilute with diethyl ether.

  • In a separate flask, prepare a highly alkaline solution by adding 30% H₂O₂ to 3 M NaOH.

  • Cool the organoborane solution in an ice bath and slowly add the alkaline peroxide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for several hours until the oxidation is complete (monitor by TLC or GC-MS).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol for purification.

Method B: Nonaqueous Oxidation with Trimethylamine N-oxide (Me₃NO)

Materials:

  • Organoborane solution from Protocol 2

  • Anhydrous trimethylamine N-oxide (Me₃NO)

  • Anhydrous solvent (e.g., benzene or toluene)

Procedure:

  • To the solution of the organoborane at room temperature, add a slight excess of anhydrous Me₃NO (approx. 1.1 eq).

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • The product can be isolated by standard workup procedures, including filtration to remove boron-containing byproducts and purification by chromatography.

Catalytic Hydroboration with Bis(pentafluorophenyl)borane

While highly effective as a stoichiometric reagent, the true power of HB(C₆F₅)₂ in modern synthesis lies in its ability to act as a catalyst for hydroboration using milder, more practical boron sources like pinacolborane (HBpin). In this catalytic cycle, HB(C₆F₅)₂ acts as the active hydroborating agent, and the resulting organoborane is regenerated by transmetalation with the stoichiometric borane (e.g., HBpin).

G cluster_catalytic Catalytic Hydroboration Cycle catalyst HB(C₆F₅)₂ (Active Catalyst) organoborane R-B(C₆F₅)₂ catalyst->organoborane Hydroboration alkene Alkene/Alkyne organoborane->catalyst Transmetalation product Product (R-Bpin) organoborane->product B-B Exchange hbpin Pinacolborane (HBpin)

Caption: Proposed catalytic cycle for HB(C₆F₅)₂-catalyzed hydroboration with pinacolborane.

Protocol 4: HB(C₆F₅)₂-Catalyzed Hydroboration of an Alkene with Pinacolborane

This protocol is representative of a metal-free catalytic hydroboration using Piers' borane.

Materials:

  • Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) or a suitable precatalyst like C₆F₅BH₂·SMe₂

  • Alkene substrate (e.g., 1-octene)

  • Pinacolborane (HBpin)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere, charge a reaction vessel with the alkene substrate (1.0 eq).

  • Add the anhydrous solvent.

  • Add the catalyst, HB(C₆F₅)₂ (e.g., 5 mol%).

  • Add pinacolborane (1.1 - 1.5 eq) to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., 60-80 °C) and monitor its progress by GC-MS or NMR.

  • Upon completion, the reaction mixture can be concentrated and the resulting pinacol boronate ester purified by distillation or chromatography. Alternatively, it can be directly subjected to subsequent reactions, such as oxidation to the corresponding alcohol.

Table 3: Catalytic Hydroboration of Alkenes using C₆F₅BH₂·SMe₂ Precatalyst with Pinacolborane

EntrySubstrateCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
11-Octene5601292
2Styrene525398
34-Bromo-styrene525395
4Cyclohexene10802496

Data adapted from literature for the related C₆F₅BH₂·SMe₂ precatalyst system, which generates the active catalyst in situ.

Role in Frustrated Lewis Pair (FLP) Chemistry

The high Lewis acidity and steric bulk of the B(C₆F₅)₂ moiety make HB(C₆F₅)₂ an excellent component for the formation of Frustrated Lewis Pairs. In combination with a bulky Lewis base (e.g., a phosphine), it can activate small molecules like H₂. This reactivity has been harnessed for metal-free hydrogenations. For instance, certain intramolecular N/B frustrated Lewis pairs derived from the hydroboration of enamines with HB(C₆F₅)₂ can catalytically hydrogenate enamines.[3]

FLP cluster_flp Frustrated Lewis Pair (FLP) H₂ Activation flp Bulky Base (L) + HB(C₆F₅)₂ activated [L-H]⁺ [H₂B(C₆F₅)₂]⁻ flp->activated Heterolytic Cleavage h2 H₂ product Hydrogenated Product activated->product Hydrogenation substrate Substrate (e.g., Enamine)

Caption: General concept of H₂ activation by a Frustrated Lewis Pair involving HB(C₆F₅)₂.

Conclusion

Bis(pentafluorophenyl)borane is a powerful and versatile tool in modern organic synthesis. Its high reactivity allows for rapid and efficient stoichiometric hydroboration of a wide array of unsaturated compounds under mild conditions. Furthermore, its ability to act as a potent metal-free catalyst for hydroboration with practical boron sources like pinacolborane, and its utility in Frustrated Lewis Pair chemistry, make it an invaluable reagent for researchers in academia and industry, including those in the field of drug development where metal-free transformations are highly desirable. Proper handling under inert conditions is essential due to its reactivity and sensitivity to protic agents.

References

Application Notes and Protocols for Reactions Involving Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key reactions involving Bis(pentafluorophenyl)methane. The protocols are based on established methodologies for analogous compounds and are intended to serve as a starting point for the exploration of its chemistry.

Introduction to the Reactivity of this compound

This compound ((C₆F₅)₂CH₂) is a specialty chemical whose reactivity is dominated by two key features: the acidity of the methylene (-CH₂-) protons and the susceptibility of the pentafluorophenyl rings to nucleophilic aromatic substitution.

  • Acidity of the Methylene Bridge: The two strongly electron-withdrawing pentafluorophenyl groups significantly increase the acidity of the methylene protons. This allows for facile deprotonation by strong bases to form a highly stabilized carbanion. This nucleophilic carbanion can then be reacted with a variety of electrophiles to introduce new functional groups at the methylene position.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pentafluorophenyl rings makes them susceptible to nucleophilic attack. This typically occurs at the para-position to the methylene bridge, displacing a fluoride ion. This reactivity allows for the covalent attachment of various nucleophiles directly to the aromatic rings.

Experimental Protocols

Deprotonation of the Methylene Bridge and Subsequent Alkylation

This protocol describes a general procedure for the generation of the bis(pentafluorophenyl)methyl carbanion and its subsequent reaction with an alkyl halide electrophile. The methodology is adapted from procedures for the deprotonation of similarly activated methylene compounds, such as bis(phenylsulfonyl)methane.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

  • Schlenk flask or other suitable oven-dried glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (dry nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF to an oven-dried Schlenk flask equipped with a magnetic stir bar. Stir the solution at -78 °C (a dry ice/acetone bath).

  • Deprotonation: Slowly add a solution of n-butyllithium (1.05 eq) dropwise to the stirred solution via syringe. The reaction mixture may change color upon formation of the carbanion. Stir the reaction at -78 °C for 1 hour.

  • Electrophilic Quench: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow for Deprotonation and Alkylation:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start This compound in Anhydrous THF deprotonation Add n-BuLi at -78 °C (1 hour) start->deprotonation -78 °C, Inert Atm. alkylation Add Alkyl Halide at -78 °C deprotonation->alkylation Carbanion Formation warm Warm to Room Temperature (2-4 hours) alkylation->warm quench Quench with aq. NH4Cl warm->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Alkylated Product purify->product

Caption: Workflow for the deprotonation of this compound and subsequent alkylation.

Nucleophilic Aromatic Substitution (SₙAr) on the Pentafluorophenyl Rings

This protocol outlines a general method for the substitution of the para-fluorine atom on the pentafluorophenyl rings with a nucleophile, such as a thiol or an alcohol. This is based on established procedures for SₙAr reactions on other polyfluorinated aromatic compounds.

Materials:

  • This compound

  • Nucleophile (e.g., thiophenol, sodium methoxide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (dry nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the nucleophile (2.2 eq) and a suitable base (e.g., K₂CO₃, 2.5 eq) in an anhydrous polar aprotic solvent like DMF.

  • Addition of Substrate: Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the nucleophile (e.g., 60-100 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Logical Pathway for Nucleophilic Aromatic Substitution:

snar_pathway start This compound intermediate Meisenheimer-like Intermediate (Attack at para-position) start->intermediate Nucleophilic Attack reagents Nucleophile (NuH) Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMF) product para-Substituted Product ((Nu-C6F4)2CH2) intermediate->product Fluoride Elimination

Caption: Logical pathway for the SₙAr reaction on this compound.

Quantitative Data

SubstrateBaseElectrophileSolventTemperature (°C)Time (h)Yield (%)
Bis(phenylsulfonyl)methaneMeLiD₂OTHF-78 to RT2>95
Bis(phenylsulfonyl)methaneBuNaCH₃ITHF-78 to RT390
Bis(phenylsulfonyl)methaneBnKCH₃CH₂ITHF-78 to RT385
Bis(phenylsulfonyl)methanen-BuLiBenzyl BromideTHF-78 to RT488

This data is illustrative and based on the reactivity of analogous compounds. Actual yields and reaction conditions for this compound may vary.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Pentafluorophenyl compounds can be irritants. Handle them in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and require proper handling and storage.

  • Always perform a risk assessment before carrying out any new chemical reaction.

Prospective Application Notes and Protocols: Bis(pentafluorophenyl)methane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are prospective and intended for research and development purposes. To date, a comprehensive review of the scientific literature has not revealed established applications of bis(pentafluorophenyl)methane as a key reagent in the synthesis of commercial pharmaceutical intermediates. The methodologies and data presented herein are hypothetical, based on the known reactivity of polyfluorinated aromatic compounds and molecules with activated methylene groups, and are intended to inspire further investigation into the potential of this reagent.

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Polyfluorinated aromatic compounds, in particular, serve as valuable building blocks in the synthesis of advanced pharmaceutical intermediates. This compound, with its two electron-withdrawing pentafluorophenyl rings flanking a methylene group, presents unique chemical properties that could be exploited in novel synthetic routes. The high C-H acidity of the methylene protons and the susceptibility of the pentafluorophenyl rings to nucleophilic aromatic substitution suggest its potential as a versatile reagent.

This document outlines prospective applications of this compound in the synthesis of pharmaceutical intermediates, providing hypothetical experimental protocols, data, and workflow diagrams to guide researchers in exploring its synthetic utility.

Hypothetical Application 1: Synthesis of Novel Diarylalkane Scaffolds via C-H Functionalization

The acidic nature of the methylene protons in this compound makes it a candidate for deprotonation to form a stabilized carbanion. This carbanion can then be reacted with various electrophiles to introduce new functionalities, leading to the synthesis of complex diarylalkane structures that may serve as precursors to pharmacologically active molecules.

Illustrative Data: Alkylation of this compound
EntryElectrophileBaseSolventTemperature (°C)Hypothetical Yield (%)Hypothetical Purity (%)
1Benzyl BromideNaHTHF2585>98
2Ethyl IodideLDATHF-78 to 2578>97
34-FluorobenzaldehydeK₂CO₃DMF8065 (Aldol Product)>95
Experimental Protocol: Synthesis of 1,1-Bis(pentafluorophenyl)-2-phenylethane
  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq.).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then add anhydrous tetrahydrofuran (THF, 40 mL).

  • Reagent Addition: Cool the suspension to 0 °C and add a solution of this compound (3.48 g, 10 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the resulting carbanion solution to 0 °C and add benzyl bromide (1.71 g, 10 mmol, 1.0 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.

Hypothetical workflow for C-H functionalization.

Hypothetical Application 2: Precursor for Fluorinated Benzophenones via Oxidation

The methylene bridge of this compound could potentially be oxidized to a carbonyl group, yielding decafluorobenzophenone. This highly fluorinated benzophenone could be a valuable intermediate for synthesizing derivatives with potential applications in areas such as photochemistry or as rigid scaffolds in drug design.

Illustrative Data: Oxidation of this compound
EntryOxidizing AgentCatalystSolventTemperature (°C)Hypothetical Yield (%)Hypothetical Purity (%)
1KMnO₄-Acetone/H₂O5070>96
2CrO₃H₂SO₄Acetone0 to 2565>95
3O₂Co(OAc)₂Acetic Acid10055>90
Experimental Protocol: Synthesis of Decafluorobenzophenone
  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve this compound (3.48 g, 10 mmol) in acetone (100 mL).

  • Oxidant Preparation: Separately, prepare a solution of potassium permanganate (KMnO₄, 4.74 g, 30 mmol, 3.0 eq.) in a mixture of acetone (50 mL) and water (10 mL).

  • Oxidation: Heat the solution of this compound to 50 °C and add the KMnO₄ solution dropwise over 2 hours. A brown precipitate of MnO₂ will form.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the MnO₂. Wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Add water (50 mL) and extract with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by recrystallization from ethanol or by sublimation to afford decafluorobenzophenone.

Proposed oxidation of this compound.

Hypothetical Application 3: Nucleophilic Aromatic Substitution for Asymmetric Derivatives

The pentafluorophenyl rings are highly activated towards nucleophilic aromatic substitution (SNAᵣ), typically at the para position. This allows for the stepwise introduction of various nucleophiles, leading to asymmetrically substituted diarylmethane derivatives. These products could be valuable as chiral ligands or as intermediates for more complex drug molecules.

Illustrative Data: Para-Substitution of this compound
EntryNucleophileSolventTemperature (°C)ProductHypothetical Yield (%)
1Sodium MethoxideMethanol60Mono-methoxy75
2PiperidineDMF100Mono-piperidino80
3Sodium AzideAcetonitrile80Mono-azido68
Experimental Protocol: Synthesis of (4-Methoxytetrafluorophenyl)(pentafluorophenyl)methane
  • Preparation: Dissolve this compound (3.48 g, 10 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add sodium methoxide (0.54 g, 10 mmol, 1.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor by GC-MS.

  • Work-up: After 4 hours, or upon consumption of the starting material, cool the reaction to room temperature and neutralize with 1 M HCl.

  • Extraction: Remove the methanol under reduced pressure, add water (50 mL), and extract with diethyl ether (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to isolate the mono-substituted product.

Decision process for nucleophilic aromatic substitution.

Conclusion

While concrete examples in the literature are lacking, the chemical properties of this compound suggest its potential as a valuable and versatile building block in the synthesis of novel pharmaceutical intermediates. The prospective applications outlined above—C-H functionalization, oxidation to a benzophenone, and nucleophilic aromatic substitution—provide a foundation for future research into this intriguing molecule. The development of synthetic routes utilizing this compound could open new avenues for the creation of complex and highly fluorinated drug candidates. Further experimental validation is necessary to fully realize the potential of this reagent in medicinal chemistry.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Bis(pentafluorophenyl)methane. Given the limited specific literature on this compound, this guide is based on established principles of organic synthesis involving highly fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges in synthesizing this compound stem from the chemical properties of the pentafluorophenyl group. This group is strongly electron-withdrawing, which can deactivate the aromatic ring towards certain reactions and influence the reactivity of intermediates. Key challenges include:

  • Reduced Nucleophilicity of Pentafluorobenzene: The electron-withdrawing fluorine atoms make the aromatic ring less susceptible to electrophilic attack, which is a common step in forming diarylmethanes.

  • Difficulty in Forming and Handling Intermediates: The formation of intermediates like pentafluorophenyl Grignard reagents can be sluggish and may require specific activation methods. These intermediates can also be unstable.

  • Potential for Side Reactions: Under forcing reaction conditions that may be required, the risk of side reactions such as polymerization, decomposition of reagents, or formation of complex mixtures increases.

  • Purification Difficulties: The final product may be difficult to separate from starting materials and byproducts due to similar physical properties.

Q2: What are the potential synthetic routes for this compound?

Two primary synthetic strategies can be considered, based on analogous reactions with other aromatic compounds:

  • Grignard Reaction: This would involve the reaction of a pentafluorophenyl Grignard reagent (C₆F₅MgX, where X is a halogen) with a methylene dihalide (e.g., CH₂Cl₂ or CH₂Br₂).

  • Friedel-Crafts-type Alkylation: This route would involve the direct alkylation of pentafluorobenzene with a methylene dihalide in the presence of a strong Lewis acid catalyst.

Q3: Are there any established, high-yield protocols for the synthesis of this compound?

Based on the available literature, a specific, high-yielding, and robust protocol for the synthesis of this compound is not well-documented. Researchers will likely need to develop and optimize a procedure based on the general methods described above.

Troubleshooting Guide

This guide addresses potential issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Grignard Route: Failure to form the Grignard reagent.Ensure strictly anhydrous conditions. Use freshly distilled solvents. Activate magnesium turnings with iodine or 1,2-dibromoethane. Consider using a more reactive starting material like bromopentafluorobenzene.
Grignard Route: Low reactivity of the Grignard reagent with the methylene dihalide.Use a more reactive methylene dihalide (e.g., CH₂I₂). Increase the reaction temperature, but monitor for decomposition. Consider the use of a transition metal catalyst (e.g., a copper or palladium salt) to facilitate coupling.
Friedel-Crafts Route: Deactivated aromatic ring.Use a very strong Lewis acid catalyst (e.g., AlCl₃, SbF₅). Higher reaction temperatures may be necessary. Be aware that this increases the risk of side reactions.
Formation of Multiple Products Grignard Route: Wurtz-type coupling of the Grignard reagent to form decafluorobiphenyl.Use a dilute solution of the Grignard reagent. Add the Grignard reagent slowly to the methylene dihalide.
Friedel-Crafts Route: Polysubstitution or rearrangement.Use a large excess of pentafluorobenzene to favor monosubstitution initially, though for the target molecule, disubstitution is desired. Control the stoichiometry of the reagents carefully.
General: Decomposition of reagents or products.Run the reaction at the lowest effective temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification Similar polarity of the product and byproducts (e.g., decafluorobiphenyl).Utilize column chromatography with a non-polar eluent system and carefully monitor fractions. Consider recrystallization from a suitable solvent or sublimation if the product is a solid.

Data Presentation: Comparison of Potential Synthetic Routes

Since specific quantitative data is scarce, the following table provides a qualitative comparison of the two main proposed synthetic routes to guide experimental design.

Synthetic Route Reagents Potential Advantages Potential Challenges
Grignard Reaction Pentafluorophenyl halide, Magnesium, Methylene dihalideMilder reaction conditions may be possible compared to Friedel-Crafts.Formation of the Grignard reagent can be difficult. Risk of Wurtz coupling.
Friedel-Crafts Alkylation Pentafluorobenzene, Methylene dihalide, Lewis acidDirect approach with readily available starting materials.Requires harsh conditions due to the deactivated ring. High potential for side reactions and low yields.

Experimental Protocols (Hypothetical Starting Points)

Disclaimer: The following are hypothetical protocols based on general principles and have not been validated. They should be considered as starting points for experimental design and optimization.

Protocol 1: Grignard Route (Starting Point)
  • Preparation of Pentafluorophenylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether or THF.

    • Slowly add a solution of bromopentafluorobenzene (2.0 eq) in the same anhydrous solvent via the dropping funnel to initiate the Grignard formation. Maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Reaction with Dichloromethane:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add dichloromethane (1.0 eq) to the Grignard solution.

    • Allow the reaction to warm to room temperature and then stir for several hours, monitoring the reaction by GC-MS or TLC.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts Alkylation (Starting Point)
  • Reaction Setup:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend a strong Lewis acid (e.g., anhydrous aluminum chloride, 2.5 eq) in an excess of pentafluorobenzene (which also acts as the solvent).

    • Cool the mixture to 0 °C.

  • Alkylation:

    • Slowly add dichloromethane (1.0 eq) to the stirred suspension.

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by GC-MS.

  • Workup and Purification:

    • Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with a suitable solvent.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution. Remove the excess pentafluorobenzene by distillation.

    • Purify the residue by column chromatography or recrystallization.

Visualizations

SynthesisPathways cluster_grignard Grignard Pathway cluster_friedel_crafts Friedel-Crafts Pathway C6F5Br Pentafluorophenyl bromide Grignard C6F5MgBr C6F5Br->Grignard + Mg (Ether/THF) Mg Magnesium Mg->Grignard Product_g This compound Grignard->Product_g + CH2Cl2 CH2Cl2_g Dichloromethane CH2Cl2_g->Product_g C6F6 Pentafluorobenzene Product_fc This compound C6F6->Product_fc + CH2Cl2 + Lewis Acid CH2Cl2_fc Dichloromethane CH2Cl2_fc->Product_fc LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Product_fc

Caption: Potential synthetic pathways for this compound.

TroubleshootingWorkflow Start Low/No Product Yield CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions (T, time) Start->CheckConditions AnalyzeByproducts Identify Side Products (GC-MS, NMR) Start->AnalyzeByproducts CheckReagents->CheckConditions CheckConditions->AnalyzeByproducts ModifyRoute Consider Alternative Synthetic Route AnalyzeByproducts->ModifyRoute If side reactions dominate Purification Optimize Purification Strategy AnalyzeByproducts->Purification If product is present but impure ModifyRoute->Start Re-evaluate Success Successful Synthesis Purification->Success

Caption: General troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Bis(pentafluorophenyl)methane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as pentafluorobenzene or dichloromethane derivatives, and byproducts like mono-substituted analogues or polymeric material. Residual solvents from the reaction or initial workup are also common.

Q2: What is the recommended first step for purifying crude this compound?

A2: For a solid crude product, a simple recrystallization is often a good first step to remove the bulk of impurities. If the product is an oil or if recrystallization is ineffective, column chromatography is a more rigorous alternative.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. A suitable mobile phase would be a mixture of a nonpolar solvent like hexanes and a slightly more polar solvent like ethyl acetate. Due to the fluorinated nature of the compound, visualization under a UV lamp (254 nm) is typically effective. Staining with permanganate or other agents may also be possible, but UV shadowing is often sufficient.

Q4: My purified this compound has a slight color. What could be the cause?

A4: A persistent color, often yellowish or brownish, can indicate the presence of trace impurities or degradation products. If standard purification methods do not remove the color, treatment with activated carbon during recrystallization may be effective. However, care should be taken as activated carbon can also adsorb the desired product, potentially lowering the yield.

Q5: Is this compound stable during purification?

A5: this compound is generally a stable compound under standard purification conditions.[1] However, prolonged exposure to high temperatures or very strong acids or bases should be avoided to prevent potential decomposition.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Oily Product After Recrystallization
Possible Cause Suggested Solution
Inappropriate Solvent Choice The solvent may be too good at dissolving the product even at low temperatures. Select a solvent system where the product has high solubility at elevated temperatures and very low solubility at room temperature or below. Perform small-scale solubility tests with solvents like hexanes, heptane, or mixtures with small amounts of a more polar solvent like toluene.
Presence of Impurities Certain impurities can act as a eutectic contaminant, preventing crystallization. Try purifying a small sample by column chromatography first to remove these impurities, and then attempt recrystallization.
Insufficient Cooling Ensure the solution is cooled to a sufficiently low temperature (e.g., 0 °C or -20 °C) for an adequate amount of time to allow for complete crystallization.
Issue 2: Poor Separation During Column Chromatography
Possible Cause Suggested Solution
Inappropriate Solvent System (Eluent) The polarity of the eluent may be too high or too low. For a nonpolar compound like this compound, start with a very nonpolar eluent such as pure hexanes or heptane. Gradually increase the polarity by adding small increments of a slightly more polar solvent like toluene or ethyl acetate. A typical gradient might be from 100% hexanes to 99:1 hexanes/ethyl acetate.
Column Overloading Too much crude material has been loaded onto the column. A general guideline is a 1:50 to 1:100 ratio of crude product to silica gel by weight.
Co-elution of Impurities An impurity may have a very similar polarity to the product. If modifying the eluent system does not resolve the issue, consider using a different stationary phase, such as alumina, or an alternative purification technique like preparative HPLC.
Improper Column Packing Channels or cracks in the silica gel bed can lead to poor separation. Ensure the silica gel is packed uniformly. A wet slurry packing method is generally recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a nonpolar solvent (e.g., hexanes, heptane) dropwise while heating and agitating until the solid dissolves.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent in portions while heating gently (e.g., on a hot plate or in a water bath) and stirring until all the solid has just dissolved. Avoid using an excessive amount of solvent.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or a refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Preparation: Prepare a chromatography column with silica gel as the stationary phase. A wet slurry packing method using the initial eluent (e.g., hexanes) is recommended to ensure a well-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a nonpolar solvent (e.g., 100% hexanes).

  • Gradient Elution (if necessary): If the product does not elute with the initial solvent, gradually increase the polarity of the eluent. For example, switch to a 99:1 mixture of hexanes and ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization purity_check_1 Purity Check (TLC, NMR) recrystallization->purity_check_1 column_chromatography Column Chromatography purity_check_2 Purity Check (TLC, NMR) column_chromatography->purity_check_2 purity_check_1->column_chromatography Not Pure pure_product Pure Product purity_check_1->pure_product Pure purity_check_2->pure_product Pure further_purification Further Purification Needed purity_check_2->further_purification Not Pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue recrystallization_issue Recrystallization Fails (Oily Product) start->recrystallization_issue chromatography_issue Poor Separation in Column Chromatography start->chromatography_issue solvent Change Solvent System recrystallization_issue->solvent pre_purify Pre-purify by Column Chromatography recrystallization_issue->pre_purify eluent Optimize Eluent Polarity chromatography_issue->eluent repack Repack Column chromatography_issue->repack

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Reaction Conditions for Bis(pentafluorophenyl)methane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of bis(pentafluorophenyl)methane and its derivatives as catalysts in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary catalytic applications?

This compound, often used in conjunction with a Lewis base, can function as the Lewis acid component of a Frustrated Lewis Pair (FLP). FLPs are known for their ability to activate small molecules, most notably hydrogen (H₂). Therefore, a primary application of this compound-based catalysts is in metal-free hydrogenation reactions of various unsaturated substrates, such as imines, enamines, and alkynes.

Q2: How do I activate the this compound catalyst system?

Activation is typically achieved by combining this compound with a sterically hindered Lewis base (e.g., a bulky phosphine or amine) in a non-coordinating solvent. The steric hindrance prevents the formation of a classical Lewis adduct, creating a "frustrated" state that is highly reactive towards small molecules like H₂. The reaction mixture is then placed under a hydrogen atmosphere to generate the active catalyst for hydrogenation.

Q3: What are the common signs of catalyst deactivation?

Catalyst deactivation can manifest as:

  • Stalled or incomplete reactions: The conversion of the starting material ceases before full consumption.

  • Decreased reaction rate: The reaction proceeds significantly slower than expected.

  • Formation of byproducts: Undesired side reactions may become more prevalent.

  • Color change: A noticeable change in the color of the reaction mixture may indicate decomposition of the catalyst or reactants.

Q4: Can the catalyst be recovered and reused?

The recovery and reuse of this compound-based FLP catalysts can be challenging due to their homogeneous nature. However, strategies such as immobilization on a solid support are being explored to facilitate catalyst recycling.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions catalyzed by this compound-based systems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The FLP may not have formed correctly due to impurities or improper handling. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the substrate scale. 3. Poor Substrate Reactivity: The substrate may be sterically hindered or electronically deactivated. 4. Low Hydrogen Pressure: The concentration of dissolved hydrogen is insufficient.1. Ensure all reagents and solvents are anhydrous and free of coordinating impurities. Handle this compound and the Lewis base under an inert atmosphere. 2. Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). 3. Increase the reaction temperature or consider a more reactive Lewis base to enhance the activity of the FLP. 4. Increase the hydrogen pressure (e.g., from 1 atm to 10 atm).
Formation of Unidentified Byproducts 1. Side Reactions: The substrate or product may be undergoing side reactions under the reaction conditions. 2. Catalyst Decomposition: The catalyst may be unstable at the reaction temperature. 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. Lower the reaction temperature. 2. Monitor the reaction by TLC or GC/MS to identify the point at which byproducts begin to form and adjust the reaction time accordingly. 3. Choose a more inert solvent (e.g., toluene, dichloromethane).
Reaction is Sluggish 1. Low Temperature: The reaction temperature is not high enough to achieve a reasonable rate. 2. Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. 3. Inappropriate Lewis Base: The chosen Lewis base may not be optimal for the specific substrate.1. Gradually increase the reaction temperature in 10 °C increments. 2. Screen different non-coordinating solvents of varying polarity. 3. Experiment with different sterically hindered Lewis bases (e.g., bulky phosphines like P(t-Bu)₃ or hindered amines like 2,2,6,6-tetramethylpiperidine).

Experimental Protocols

General Protocol for FLP-Catalyzed Hydrogenation of an Imine

This protocol provides a general procedure for the hydrogenation of an imine using a this compound-based FLP catalyst.

Materials:

  • This compound

  • Sterically hindered Lewis base (e.g., tris(tert-butyl)phosphine, P(t-Bu)₃)

  • Imine substrate

  • Anhydrous, non-coordinating solvent (e.g., toluene)

  • Hydrogen gas (high purity)

  • Schlenk flask or high-pressure autoclave

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Catalyst Solution:

    • In a glovebox or under an inert atmosphere, add this compound (e.g., 0.05 mmol, 1 mol%) and the sterically hindered Lewis base (e.g., 0.05 mmol, 1 mol%) to a dry Schlenk flask or autoclave liner containing a magnetic stir bar.

    • Add anhydrous solvent (e.g., 5 mL) and stir the mixture for 10-15 minutes at room temperature to allow for the formation of the FLP.

  • Reaction Setup:

    • Add the imine substrate (e.g., 5 mmol, 1 equivalent) to the catalyst solution.

    • Seal the Schlenk flask or autoclave.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas three times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C).

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by TLC, GC, or NMR spectroscopy.

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizing Reaction Optimization

Logical Workflow for Troubleshooting Low Conversion

G Troubleshooting Low Conversion start Low or No Conversion Observed check_catalyst Verify Catalyst Integrity (Anhydrous conditions, proper handling) start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading If catalyst handling is correct increase_temp Increase Reaction Temperature increase_loading->increase_temp If still low conversion end_success Reaction Successful increase_loading->end_success If conversion improves increase_pressure Increase H2 Pressure increase_temp->increase_pressure If still low conversion increase_temp->end_success If conversion improves change_base Screen Different Lewis Bases increase_pressure->change_base If still low conversion increase_pressure->end_success If conversion improves change_solvent Screen Different Solvents change_base->change_solvent If still low conversion change_base->end_success If conversion improves change_solvent->end_success If conversion improves end_fail Consult Further Literature/ Consider Substrate Limitations change_solvent->end_fail If no improvement

Caption: A flowchart for systematically troubleshooting low conversion in this compound catalyzed reactions.

Signaling Pathway for Frustrated Lewis Pair Activation of H₂

G FLP Activation of Dihydrogen LA This compound (Lewis Acid) FLP Frustrated Lewis Pair [LA --- LB] LA->FLP LB Sterically Hindered Lewis Base (e.g., P(t-Bu)3) LB->FLP Activated_Complex [LA--H-H--LB]‡ (Transition State) FLP->Activated_Complex H2 H-H H2->Activated_Complex Products [LA-H]⁻ + [LB-H]⁺ (Hydridoborate and Protonated Base) Activated_Complex->Products Hydrogenation Hydrogenation of Substrate Products->Hydrogenation

Caption: The activation of dihydrogen by a this compound-based Frustrated Lewis Pair.

stability and degradation pathways of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Bis(pentafluorophenyl)methane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a chemically robust compound, largely due to the strength of the carbon-fluorine (C-F) bonds. It is considered stable under recommended storage conditions, which typically include a cool, dry, and well-ventilated area in a tightly sealed container. The Safety Data Sheet (SDS) indicates it is stable under normal storage, though specific quantitative stability data is limited[1].

Q2: What are the primary known degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on its structure and the reactivity of similar compounds, two primary degradation pathways are likely:

  • Oxidation at the Benzylic Methylene Bridge: The C-H bonds of the methylene group (-CH2-) are the most probable sites for initial oxidative attack. This is a common reactive site in diarylmethanes due to the relatively lower bond dissociation energy compared to other C-H bonds in the molecule[2][3].

  • Nucleophilic Aromatic Substitution (SNAr) on the Pentafluorophenyl Rings: The electron-withdrawing nature of the fluorine atoms makes the pentafluorophenyl rings susceptible to attack by nucleophiles, particularly under basic conditions. This can lead to the displacement of one or more fluorine atoms[4][5].

Q3: Is this compound susceptible to degradation by acids or bases?

A3:

  • Bases: The compound is likely to be sensitive to strong bases, especially in the presence of nucleophiles. Basic conditions can facilitate the deprotonation of the benzylic protons, potentially leading to subsequent reactions. Furthermore, strong bases can promote nucleophilic aromatic substitution on the pentafluorophenyl rings[4].

Q4: What is the thermal stability of this compound?

A4: The boiling point of this compound is reported to be 234.5°C at 760 mmHg[1]. Specific data on its thermal decomposition temperature is not available. However, highly fluorinated aromatic compounds are generally thermally stable. Decomposition at elevated temperatures would likely proceed through radical mechanisms, potentially leading to a variety of smaller fluorinated and non-fluorinated molecules[6][7].

Q5: Is this compound sensitive to light?

A5: Polycyclic aromatic hydrocarbons can undergo photochemical degradation, but the efficiency of this process can be low, especially in non-aqueous environments[8][9]. While specific photostability studies on this compound are not available, prolonged exposure to high-intensity UV light could potentially lead to degradation. For sensitive applications, it is advisable to store the compound in an amber vial or in the dark.

Troubleshooting Guides

Issue 1: Unexpected side products observed in a reaction involving this compound, particularly when using basic reagents.

  • Possible Cause: Nucleophilic aromatic substitution (SNAr) on one or both of the pentafluorophenyl rings. Solvents, reagents, or even trace impurities can act as nucleophiles under basic conditions.

  • Troubleshooting Steps:

    • Analyze Side Products: Attempt to isolate and characterize the unexpected products. Mass spectrometry and NMR spectroscopy can help identify if a fluorine atom has been displaced by another group.

    • Minimize Nucleophiles: If possible, use non-nucleophilic bases or protect potential nucleophilic functional groups in your reaction mixture.

    • Lower Reaction Temperature: SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may reduce the rate of this side reaction.

    • Use a Weaker Base: If the reaction chemistry allows, consider using a weaker, non-nucleophilic base.

Issue 2: Degradation of this compound is suspected during a reaction involving an oxidizing agent.

  • Possible Cause: Oxidation of the benzylic methylene bridge. This can lead to the formation of a ketone (bis(pentafluorophenyl)methanone) or other oxidation products.

  • Troubleshooting Steps:

    • Confirm Oxidation: Use analytical techniques such as LC-MS or GC-MS to look for the mass of the expected oxidation product.

    • Choose a Milder Oxidant: If the desired transformation does not require a strong oxidant, consider using a milder or more selective oxidizing agent.

    • Protect the Benzylic Position (if applicable): In a synthetic route, it might be possible to perform the oxidation step before the formation of the methylene bridge if this is a recurring issue.

Issue 3: Loss of material or appearance of impurities after heating a sample of this compound.

  • Possible Cause: Thermal decomposition. Although generally stable, prolonged heating at high temperatures may cause degradation.

  • Troubleshooting Steps:

    • Determine Decomposition Onset: If precise thermal stability is critical, consider performing a thermogravimetric analysis (TGA) to determine the onset temperature of decomposition.

    • Use Lower Temperatures: For processes like distillation or sublimation, use the lowest possible temperature and pressure.

    • Inert Atmosphere: Heating in the presence of oxygen can lead to oxidation. If high temperatures are necessary, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon).

Stability and Incompatibility Data

Condition/ReagentStability/CompatibilityPotential Degradation ProductsCitation
Storage Stable under recommended cool, dry, and dark conditions.Not applicable under proper storage.[1]
Strong Oxidizing Agents Potentially unstable; may undergo oxidation.Bis(pentafluorophenyl)methanone and other oxidation products.[2][3]
Strong Bases Potentially unstable, especially with nucleophiles.Products of nucleophilic aromatic substitution.[4][5]
Strong Acids Generally expected to be stable.Not well-documented.
Elevated Temperatures Stable to its boiling point (234.5°C), decomposition at higher temperatures is likely.Various smaller fluorinated and aromatic fragments.[1][6][7]
UV Light Likely stable under normal laboratory light, but prolonged high-intensity UV exposure may cause degradation.Not well-documented.[8][9]

Experimental Protocols

Protocol: Assessment of this compound Stability in the Presence of a Nucleophile

This is a general protocol to assess the stability of this compound under specific experimental conditions. It should be adapted based on the specific nucleophile and conditions of interest.

  • Materials:

    • This compound

    • Nucleophile of interest (e.g., sodium methoxide, aniline)

    • Anhydrous solvent (e.g., THF, DMF)

    • Internal standard (e.g., a stable compound with a distinct NMR signal or GC retention time, such as dodecane)

    • Quenching solution (e.g., saturated aqueous ammonium chloride)

    • Extraction solvent (e.g., diethyl ether, ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve a known amount of this compound and the internal standard in the chosen anhydrous solvent under an inert atmosphere.

    • Take an initial sample (t=0) for analysis by GC-MS or 19F NMR to determine the initial ratio of this compound to the internal standard.

    • Add the nucleophile (and a base, if required) to the reaction mixture.

    • Stir the reaction at the desired temperature.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench them by adding to a vial containing the quenching solution.

    • Extract the quenched aliquot with the extraction solvent.

    • Dry the organic layer over the drying agent, filter, and analyze by GC-MS and/or 19F NMR.

  • Analysis:

    • Monitor the disappearance of the this compound peak relative to the internal standard over time.

    • In the 19F NMR, look for the appearance of new signals that would indicate the formation of products from nucleophilic aromatic substitution.

    • In the GC-MS, look for new peaks and analyze their mass spectra to identify potential degradation products.

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_snar Nucleophilic Aromatic Substitution BPM This compound Oxidized_Intermediate Oxidized Intermediate BPM->Oxidized_Intermediate [O] Ketone Bis(pentafluorophenyl)methanone Oxidized_Intermediate->Ketone BPM2 This compound SNAr_Product Mono-substituted Product BPM2->SNAr_Product Nu- / Base Di_substituted_Product Di-substituted Product SNAr_Product->Di_substituted_Product Nu- / Base

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis Prep Dissolve BPM & Internal Standard in Solvent T0 Take t=0 Sample Prep->T0 Add_Reagents Add Nucleophile/Base T0->Add_Reagents Stir Stir at Desired Temperature Add_Reagents->Stir Sample Withdraw Aliquots at Time Intervals Stir->Sample Quench Quench Aliquot Sample->Quench Extract Extract with Solvent Quench->Extract Analyze Analyze by GC-MS & 19F NMR Extract->Analyze

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Bis(pentafluorophenyl)methane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(pentafluorophenyl)methane in their experiments. The information provided is designed to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for this compound that can lead to side products?

A1: this compound has two primary reactive sites that can lead to the formation of undesired side products:

  • The Pentafluorophenyl Rings: These electron-deficient aromatic rings are susceptible to nucleophilic aromatic substitution (SNAr), particularly at the fluorine atom in the para position.

  • The Methylene Bridge: The protons on the carbon bridge between the two pentafluorophenyl rings are acidic due to the strong electron-withdrawing nature of the rings. In the presence of a strong base, this position can be deprotonated to form a carbanion, which can then react with electrophiles.

Q2: I am observing unexpected peaks in my NMR spectrum after a reaction with this compound and a nucleophile. What could they be?

A2: Unexpected peaks often indicate the formation of side products arising from the nucleophilic aromatic substitution (SNAr) on one or both of the pentafluorophenyl rings. Depending on the stoichiometry and reactivity of your nucleophile, you may be observing mono-, di-, or even poly-substituted products. The para-substituted isomer is typically the major substitution product.

Q3: My reaction with this compound in the presence of a strong base is giving a complex mixture of products. What is likely happening?

A3: The use of a strong base can deprotonate the methylene bridge of this compound, forming a highly reactive carbanion. This carbanion can then react with various electrophiles present in your reaction mixture, including starting material, solvents, or any additives. This can lead to self-condensation products, alkylated derivatives, or other unforeseen side products.

Q4: How can I minimize the formation of nucleophilic aromatic substitution (SNAr) side products?

A4: To minimize SNAr side products, consider the following strategies:

  • Control Stoichiometry: Use a precise stoichiometry of your nucleophile to favor the desired reaction over substitution on the this compound.

  • Temperature Control: Run the reaction at the lowest effective temperature to reduce the rate of the SNAr side reaction.

  • Choice of Base: If a base is required for your primary reaction, use the weakest base necessary to avoid promoting SNAr.

  • Protecting Groups: If the intended reaction is elsewhere on your molecule, consider if temporary protection of the nucleophilic site is feasible.

Q5: What conditions favor the deprotonation of the methylene bridge, and how can I avoid it?

A5: Deprotonation is favored by the use of strong bases such as organolithium reagents (e.g., n-BuLi), lithium diisopropylamide (LDA), or sodium hydride (NaH). To avoid this, use weaker bases if your desired transformation allows for it. If a strong base is necessary, consider running the reaction at a very low temperature (e.g., -78 °C) and adding the electrophile promptly after the deprotonation step to trap the carbanion before it can engage in side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Multiple Aromatic Byproducts
Symptom Possible Cause Troubleshooting Steps
Complex aromatic region in 1H and 19F NMR spectra.Nucleophilic Aromatic Substitution (SNAr) on the pentafluorophenyl rings.1. Analyze the NMR data: Look for the disappearance of the para-fluorine signal in the 19F NMR, which is indicative of substitution. 2. LC-MS Analysis: Use LC-MS to identify the molecular weights of the byproducts. This will help determine the number of fluorine atoms that have been substituted. 3. Reaction Condition Optimization:     a. Lower the reaction temperature.     b. Use a less nucleophilic reagent if possible.     c. Carefully control the stoichiometry of the nucleophile.
Broad or unresolved peaks in the aromatic region.Formation of a mixture of positional isomers of SNAr products.1. Chromatographic Separation: Attempt to separate the isomers using column chromatography with a high-resolution stationary phase or HPLC. 2. Spectroscopic Analysis: Use 2D NMR techniques (COSY, HMBC, NOESY) to elucidate the structure of the major isomers.
Issue 2: Formation of High Molecular Weight Side Products
Symptom Possible Cause Troubleshooting Steps
Presence of unexpected high molecular weight species in the mass spectrum.Deprotonation of the methylene bridge followed by reaction with an electrophile (e.g., another molecule of starting material).1. Check Basicity: Evaluate the basicity of all reagents in the reaction mixture. 2. Modify Reaction Conditions:     a. Use a weaker, non-nucleophilic base if possible.     b. Lower the reaction temperature significantly (e.g., to -78 °C) before adding the base.     c. Add the electrophile immediately after the base addition.
Disappearance of the methylene signal in the 1H NMR spectrum of the crude product.Reaction at the methylene bridge.1. Deuterium Labeling Study: Perform the reaction with a deuterated solvent or a deuterated version of a proton-donating reagent to see if deuterium is incorporated at the methylene position. 2. Trap the Carbanion: Add a known electrophile (e.g., methyl iodide) to the reaction after base addition to see if the methylated product is formed, confirming the generation of the carbanion.

Experimental Protocols

Protocol 1: Identification of Nucleophilic Aromatic Substitution (SNAr) Products by GC-MS

This protocol is designed to identify potential side products resulting from the reaction of this compound with a nucleophile.

Materials:

  • Crude reaction mixture

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Anhydrous solvent for dilution (e.g., dichloromethane)

Procedure:

  • Quench the reaction and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve a small sample of the crude product in the anhydrous solvent.

  • Inject the sample into the GC-MS.

  • Program the GC with a suitable temperature gradient to separate the components.

  • Analyze the mass spectrum of each separated peak. Look for molecular ions corresponding to the starting material and potential substitution products (M + Nu - F, M + 2Nu - 2F, etc.).

Protocol 2: In-situ Trapping of the Methylene Carbanion

This experiment can confirm if deprotonation of the methylene bridge is occurring under your reaction conditions.

Materials:

  • This compound

  • Strong base (e.g., n-BuLi)

  • Anhydrous THF

  • Electrophilic trap (e.g., methyl iodide)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add one equivalent of the strong base and stir for 30 minutes.

  • Add an excess of the electrophilic trap (e.g., methyl iodide).

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Analyze the crude product by 1H NMR and LC-MS to identify the trapped product (e.g., 1,1-bis(pentafluorophenyl)ethane).

Visualizing Reaction Pathways

Side_Product_Pathways Potential Side Product Pathways of this compound A This compound B Desired Product A->B  Desired Reaction (e.g., with electrophile at another site) C Nucleophilic Aromatic Substitution (SNAr) Product(s) A->C  Nucleophile (Nu-) (e.g., R-NH2, R-O-, R-S-) D Methylene Carbanion A->D  Strong Base (e.g., n-BuLi, LDA) E Alkylated/Condensation Side Product(s) D->E  Electrophile (E+) (e.g., starting material, alkyl halide)

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Products start Unexpected Product(s) Observed q1 Analyze by LC-MS and NMR start->q1 a1_mass Mass consistent with Nu substitution? q1->a1_mass Yes a2 Mass consistent with alkylation/dimerization? q1->a2 No a1_nmr Loss of para-F signal in 19F NMR? a1_mass->a1_nmr snar Likely SNAr Side Product a1_nmr->snar Yes a3 Loss of CH2 signal in 1H NMR? a2->a3 carbanion Likely Methylene Carbanion Formation a3->carbanion Yes optimize_snar Optimize: Lower Temp, Control Stoichiometry snar->optimize_snar optimize_base Optimize: Weaker Base, Lower Temp, Trap carbanion->optimize_base

Caption: A logical workflow for troubleshooting unexpected side products.

handling and storage of air-sensitive Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of the air-sensitive compound Bis(pentafluorophenyl)methane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that can cause significant irritation. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] It is also advisable to store it away from incompatible substances and sources of ignition.[1] For long-term storage, maintaining a cool and dry environment is essential.[1] Some suppliers recommend storing the compound under an inert gas atmosphere.[2]

Q3: How should I handle this compound in the laboratory?

A3: Due to its air-sensitive nature, all handling should be performed under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture or oxygen.[3][4][5] Use clean, dry glassware and specialized equipment like Schlenk lines or a glove box.[5] Avoid breathing fumes and ensure adequate ventilation.[1] Always wash your hands thoroughly after handling.[1]

Q4: What should I do in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6] Seek medical attention.[6]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected reaction outcome or low yield Compound degradation due to exposure to air or moisture.- Ensure all handling and reactions are performed under a strictly inert atmosphere (e.g., in a glovebox or using a Schlenk line).[5]- Use freshly dried solvents and reagents.- Verify the integrity of your inert atmosphere setup for any leaks.
Impurities in the compound.- Check the purity of the this compound using appropriate analytical techniques (e.g., NMR, GC-MS).- If necessary, purify the compound before use.
Compound appears discolored or has an unusual odor Decomposition of the material.- Do not use the compound if you suspect it has decomposed.- Dispose of the material according to your institution's hazardous waste disposal procedures.- Re-order a fresh batch of the compound and store it under the recommended conditions.[1]
Difficulty in dissolving the compound Inappropriate solvent selection.- Consult literature for appropriate solvents for your specific reaction.- Test the solubility in small amounts of different anhydrous solvents.
Low temperature affecting solubility.- Gently warm the solvent to aid dissolution, while maintaining an inert atmosphere. Be cautious of the solvent's boiling point and the compound's stability at elevated temperatures.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₁₃H₂F₁₀[6][7][8]
Molecular Weight 348.14 g/mol [6][7]
Appearance White crystalline powder[9]
Melting Point 48 - 51 °C[10]
Boiling Point Not available
Solubility Insoluble in water[9]

Experimental Protocols

General Protocol for Handling Air-Sensitive this compound:

  • Preparation of Inert Atmosphere:

    • Work in a glovebox filled with an inert gas (e.g., argon or nitrogen).

    • Alternatively, use a Schlenk line to create an inert atmosphere in your reaction flask. This involves evacuating the flask and backfilling it with inert gas multiple times.

  • Glassware and Equipment:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator before use.[5]

    • Use syringes and needles that have been dried and flushed with inert gas.[3]

  • Weighing and Transfer:

    • Perform all weighing and transfers of this compound inside the glovebox.

    • If using a Schlenk line, transfer the solid under a positive pressure of inert gas.

  • Reaction Setup:

    • Add anhydrous solvent to the reaction flask via a cannula or a gas-tight syringe.

    • Add other reagents using similar air-free techniques.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Work-up and Purification:

    • Quench the reaction using appropriate air-free techniques.

    • Perform extractions and purifications using degassed solvents.

    • If column chromatography is required, consider using a flash chromatography system that can be operated under an inert atmosphere.

  • Storage of Solutions:

    • If you prepare a stock solution of this compound, store it in a tightly sealed container with a septum under an inert atmosphere in a refrigerator or freezer, depending on stability.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow Troubleshooting this compound Experiments start Experiment Fails (e.g., low yield, no reaction) check_compound Check Compound Integrity: - Appearance - Purity (NMR, etc.) start->check_compound check_conditions Review Experimental Conditions: - Inert atmosphere? - Dry solvents? - Temperature correct? start->check_conditions compound_ok Compound OK? check_compound->compound_ok conditions_ok Conditions OK? check_conditions->conditions_ok compound_ok->conditions_ok Yes purify_compound Purify or Replace Compound compound_ok->purify_compound No improve_technique Improve Air-Sensitive Technique: - Check for leaks - Use glovebox conditions_ok->improve_technique No optimize_reaction Optimize Reaction Parameters: - Solvent - Temperature - Concentration conditions_ok->optimize_reaction Yes success Successful Experiment purify_compound->success improve_technique->success optimize_reaction->success

Caption: Troubleshooting workflow for experiments involving this compound.

References

troubleshooting low yields in Bis(pentafluorophenyl)methane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Bis(pentafluorophenyl)methane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most probable synthetic route for this compound is via a Friedel-Crafts alkylation reaction. This involves the reaction of pentafluorobenzene with a methylene source, such as dichloromethane (CH₂Cl₂), in the presence of a strong Lewis acid catalyst.

Q2: Why are yields often low in the synthesis of this compound?

A2: The pentafluorophenyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1] This deactivation makes the Friedel-Crafts reaction inherently challenging, often resulting in low yields. The choice of catalyst and reaction conditions is critical to overcome this hurdle.

Q3: What are the potential side reactions in this synthesis?

A3: Potential side reactions include polyalkylation, where more than one methylene group is introduced, and rearrangement or decomposition of reactants and products under harsh reaction conditions. Although carbocation rearrangements are a common issue in Friedel-Crafts alkylations, they are less likely with a simple methylene bridge.[1]

Q4: Which Lewis acids are suitable for this reaction?

A4: Due to the deactivated nature of the substrate, a strong Lewis acid is required. Common choices for Friedel-Crafts reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃).[1][2] The selection of the catalyst can significantly impact the reaction's success and yield.

Troubleshooting Guide: Low Yields

This guide addresses the most common issues leading to low yields in the synthesis of this compound and provides systematic solutions.

Problem Potential Cause Suggested Solution
No or Minimal Product Formation Inactive Catalyst: The Lewis acid catalyst may be hydrated or decomposed.Use a fresh, anhydrous batch of the Lewis acid. Ensure it is handled under inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough to promote the reaction with the deactivated pentafluorobenzene.Consider using a stronger Lewis acid, such as AlCl₃. Increasing the molar ratio of the catalyst to the reactants might also be beneficial.
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be cautious of potential side reactions at higher temperatures.
Low Conversion of Starting Material Short Reaction Time: The reaction may not have proceeded to completion.Extend the reaction time and monitor its progress.
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure efficient stirring throughout the reaction.
Formation of Multiple Products Polyalkylation: The product, this compound, might be undergoing further alkylation.Use a large excess of pentafluorobenzene relative to the dichloromethane to favor the mono-alkylation product.
Impure Reactants: Impurities in the starting materials or solvent can lead to side reactions.Use high-purity, anhydrous solvents and reactants.
Product Degradation Harsh Quenching/Work-up: The product may be unstable under the work-up conditions.Perform the reaction quench at a low temperature (e.g., pouring the reaction mixture onto ice). Use a milder work-up procedure if possible.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Pentafluorobenzene

  • Dichloromethane (anhydrous)

  • Aluminum chloride (anhydrous)

  • Anhydrous solvent (e.g., carbon disulfide or excess pentafluorobenzene)

  • Hydrochloric acid (dilute, cold)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride under an inert atmosphere.

  • Add the anhydrous solvent, followed by the slow addition of pentafluorobenzene.

  • Cool the mixture in an ice bath.

  • Slowly add anhydrous dichloromethane dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Low_Yields cluster_start cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Yield cause1 Inactive Catalyst start->cause1 cause2 Insufficient Reactivity start->cause2 cause3 Sub-optimal Conditions start->cause3 cause4 Side Reactions start->cause4 solution1 Use Fresh, Anhydrous Lewis Acid cause1->solution1 solution2 Increase Catalyst Molarity or Use Stronger Catalyst cause2->solution2 solution3 Optimize Temperature and Reaction Time cause3->solution3 solution4 Adjust Reactant Stoichiometry (Excess Arene) cause4->solution4 Experimental_Workflow A 1. Reactant Setup (Inert Atmosphere) B 2. Addition of Lewis Acid and Pentafluorobenzene A->B C 3. Slow Addition of Dichloromethane at 0°C B->C D 4. Reaction at Reflux (Monitor Progress) C->D E 5. Quenching (Ice/HCl) D->E F 6. Work-up (Extraction and Washes) E->F G 7. Drying and Solvent Removal F->G H 8. Purification (Recrystallization/Chromatography) G->H I Final Product H->I

References

Technical Support Center: Scaling Up Bis(pentafluorophenyl)methane-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this technical support center aims to provide comprehensive guidance, it is important to note that publicly available information on the specific catalytic applications of bis(pentafluorophenyl)methane is limited. Much of the following guidance is based on established principles for strong Lewis acid catalysts, particularly the well-documented analogue, bis(pentafluorophenyl)borane, and may require adaptation for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: What types of reactions can potentially be catalyzed by this compound?

A1: As a strong Lewis acid, this compound is anticipated to catalyze a range of organic transformations that are promoted by electrophilic activation. These may include:

  • Hydrosilylation of olefins and alkynes: The addition of Si-H bonds across double or triple bonds.

  • Friedel-Crafts alkylations and acylations: The formation of C-C bonds to aromatic rings.

  • Polymerization reactions: Cationic polymerization of olefins or ring-opening polymerization of cyclic monomers.

  • Rearrangement reactions: Promoting rearrangements such as the pinacol rearrangement.

Q2: How should I handle and store this compound?

A2: this compound should be handled as a moisture-sensitive compound. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture can lead to hydrolysis and deactivation of the catalyst.

Q3: What are the key safety precautions when working with this catalyst?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse thoroughly with water.

Q4: Can I regenerate a deactivated this compound catalyst?

A4: Currently, there are no established, general procedures for the regeneration of a deactivated this compound catalyst. Catalyst deactivation by strong nucleophiles or protic sources is often irreversible. The most practical approach is to prevent deactivation by ensuring stringent anhydrous and inert reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered when scaling up reactions catalyzed by strong Lewis acids like this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Catalyst Deactivation: The catalyst has been deactivated by moisture, oxygen, or impurities in the starting materials or solvent. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the scale of the reaction. 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Purify starting materials to remove protic or nucleophilic impurities. Handle the catalyst under a strict inert atmosphere. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products 1. Excessive Catalyst Loading: Too much catalyst can lead to undesired side reactions. 2. High Reaction Temperature: Can promote side reactions or decomposition. 3. Reaction with Solvent: The solvent may be reacting with the catalyst or intermediates.1. Reduce the catalyst loading. 2. Lower the reaction temperature. 3. Choose a more inert solvent (e.g., toluene, hexane, or dichloromethane).
Poor Selectivity 1. Non-optimized Reaction Conditions: Temperature, concentration, or addition rates may not be ideal. 2. Presence of Isomerizing Agents: Acidic impurities can cause isomerization of the product.1. Systematically screen reaction parameters (temperature, concentration, rate of addition of reagents). 2. Ensure high purity of all reagents and solvents.
Difficulty in Product Isolation/Purification 1. Catalyst Residues: The catalyst or its byproducts may be difficult to separate from the product. 2. Formation of Emulsions during Work-up: Common when quenching highly reactive mixtures.1. Consider a quench with a mild base (e.g., triethylamine) followed by filtration through a pad of silica gel or celite. 2. Use a saturated solution of a salt (e.g., brine) to help break emulsions.

Data Presentation: Illustrative Optimization of Catalyst Loading

The following table provides a hypothetical example of how catalyst loading can be optimized for a generic hydrosilylation reaction. The optimal loading will be reaction-specific.

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Desired Product Yield (%)
0.5244540
1.0128580
2.0 6 98 95
5.049993 (increased side products)
10.02>9985 (significant side products)

Experimental Protocols

General Protocol for a Small-Scale Hydrosilylation Reaction

This protocol provides a starting point for a hydrosilylation reaction. Optimization will be required for specific substrates.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a magnetic stir bar to an oven-dried round-bottom flask.

  • Reagent Addition: To the flask, add the olefin (1.0 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the this compound catalyst (e.g., 0.02 mmol, 2 mol%) and dissolve it in a small amount of the reaction solvent. Add the catalyst solution to the reaction flask via syringe.

  • Silane Addition: Add the hydrosilane (1.1 mmol) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, quench the reaction with a few drops of triethylamine. Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for this compound-Catalyzed Reactions prep Preparation (Inert Atmosphere, Dry Glassware) reagents Addition of Substrates and Anhydrous Solvent prep->reagents catalyst Addition of This compound (Catalyst Solution) reagents->catalyst reaction Reaction (Controlled Temperature and Stirring) catalyst->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Quenching and Aqueous Work-up monitoring->workup If complete purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for a typical reaction catalyzed by this compound.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low or No Conversion check_conditions Verify Anhydrous and Inert Conditions start->check_conditions check_reagents Check Purity of Reagents and Solvents check_conditions->check_reagents If conditions are optimal failure Still Low Conversion (Consult Further Literature) check_conditions->failure If conditions were poor increase_catalyst Increase Catalyst Loading check_reagents->increase_catalyst If reagents are pure check_reagents->failure If impurities found increase_temp Increase Reaction Temperature increase_catalyst->increase_temp If still low conversion success Improved Conversion increase_catalyst->success If successful increase_temp->success If successful increase_temp->failure If unsuccessful

Caption: A logical workflow for troubleshooting low conversion in catalyzed reactions.

Technical Support Center: Managing Moisture Sensitivity of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Bis(pentafluorophenyl)methane.

Frequently Asked Questions (FAQs)

Q1: How moisture-sensitive is this compound?

Q2: What are the visible signs of degradation of this compound due to moisture?

A2: Pure this compound is a white to off-white solid. The appearance of a yellowish tint or a change in the texture of the solid, such as clumping or the formation of an oily substance, may indicate degradation due to moisture. However, degradation can occur without obvious visual cues.

Q3: What are the likely hydrolysis products of this compound?

A3: While specific studies on the hydrolysis of this compound are limited, based on the reactivity of similar compounds, the likely degradation pathway involves the methylene bridge. The initial hydrolysis product is likely Bis(pentafluorophenyl)methanol, which can be further oxidized to Bis(pentafluorophenyl)ketone, especially if exposed to atmospheric oxygen.

Q4: How can I detect moisture-related impurities in my this compound sample?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting impurities. The presence of new signals in the 1H, 13C, or 19F NMR spectrum that do not correspond to the pure compound can indicate the presence of degradation products. For example, the appearance of a singlet around 6-7 ppm in the 1H NMR spectrum could suggest the formation of Bis(pentafluorophenyl)methanol. Mass spectrometry (MS) can also be used to identify the molecular weights of potential impurities.

Q5: What are the best practices for storing this compound?

A5: To ensure its stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. Storing the container inside a desiccator or a glovebox provides an additional layer of protection against moisture.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Inconsistent reaction yields or unexpected side products. Degradation of this compound due to moisture contamination.- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.- Handle the compound and set up the reaction under a strictly inert atmosphere (glovebox or Schlenk line).- Check the purity of the this compound by NMR before use.
The solid this compound appears discolored or clumped. The compound has been exposed to atmospheric moisture.- It is recommended to use a fresh, unopened container of the reagent.- If a fresh sample is not available, attempt to purify a small amount by recrystallization from a non-polar, anhydrous solvent under an inert atmosphere. However, this may not remove all degradation products.
NMR analysis shows unknown peaks in the spectrum of the starting material. Contamination with hydrolysis byproducts (e.g., Bis(pentafluorophenyl)methanol, Bis(pentafluorophenyl)ketone).- If the impurity level is low, the material may be usable for some applications, but be aware that it may affect reaction outcomes.- For sensitive reactions, purification by column chromatography under inert conditions or recrystallization is necessary.- Compare the observed impurity peaks with the expected chemical shifts of the potential degradation products.

Quantitative Data

Due to the limited availability of published quantitative stability data for this compound, the following table presents hypothetical data to illustrate the expected trend of degradation upon exposure to atmospheric moisture. This data should be used as a guideline for handling and is not based on direct experimental results.

Storage Condition Time Purity (Hypothetical %) Primary Impurity Detected (Hypothetical)
Sealed under Argon, 2-8 °C12 months>99%Not detected
In a desiccator (Silica gel), RT1 month98%Bis(pentafluorophenyl)methanol
On the bench (ambient humidity)1 week90%Bis(pentafluorophenyl)methanol, Bis(pentafluorophenyl)ketone
On the bench (ambient humidity)1 month<80%Significant amounts of degradation products

Experimental Protocols

Protocol 1: Handling this compound in a Glovebox

This protocol outlines the procedure for accurately weighing and dispensing this compound for a reaction inside an inert atmosphere glovebox.

Materials:

  • This compound

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance (inside the glovebox)

  • Reaction flask with a septum or a screw cap

  • Anhydrous solvent

  • Syringe and needle

Procedure:

  • Ensure the glovebox atmosphere is dry and oxygen-free (typically <1 ppm H₂O and O₂).

  • Bring the sealed container of this compound, along with all necessary labware, into the glovebox antechamber.

  • Evacuate and refill the antechamber with the inert glovebox gas at least three times.

  • Transfer all items into the main glovebox chamber.

  • Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Tare the analytical balance with the weighing paper or boat.

  • Using a clean, dry spatula, carefully transfer the desired amount of this compound onto the weighing paper.

  • Record the exact weight.

  • Transfer the weighed solid directly into the reaction flask.

  • Tightly seal the reaction flask.

  • Tightly reseal the main container of this compound.

  • The reaction flask can now be used for the subsequent reaction steps within the glovebox or can be sealed and removed for use on a Schlenk line.

Protocol 2: Setting up a Reaction with this compound using a Schlenk Line

This protocol describes how to handle this compound and set up a reaction under an inert atmosphere using standard Schlenk techniques.

Materials:

  • This compound in a sealed container

  • Schlenk flask with a sidearm

  • Rubber septum

  • Nitrogen or Argon gas line connected to a bubbler

  • Vacuum pump

  • Spatula

  • Syringes and needles

  • Anhydrous solvent

Procedure:

  • Assemble the Schlenk flask and ensure all joints are well-greased and sealed.

  • Flame-dry the flask under vacuum and then cool to room temperature under a positive pressure of inert gas.

  • Weigh the required amount of this compound in a small vial with a septum cap under a flow of inert gas or in a glove bag.

  • Quickly remove the septum from the Schlenk flask and add the weighed this compound against a positive flow of inert gas.

  • Immediately reseal the flask with the septum.

  • Evacuate the flask gently and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent to the flask via a syringe through the septum.

  • The reaction is now ready for the addition of other reagents.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling under Inert Atmosphere cluster_reaction Reaction Setup prep_glassware Dry Glassware (Oven/Flame-dry) prep_solvents Use Anhydrous Solvents prep_glassware->prep_solvents prep_reagent Equilibrate Reagent to Ambient Temperature prep_solvents->prep_reagent glovebox Glovebox? prep_reagent->glovebox weighing Weigh Reagent transfer Transfer to Reaction Vessel weighing->transfer add_solvent Add Anhydrous Solvent transfer->add_solvent add_reagents Add Other Reagents add_solvent->add_reagents run_reaction Run Reaction add_reagents->run_reaction end End run_reaction->end start Start start->prep_glassware glovebox->weighing Yes schlenk Use Schlenk Line glovebox->schlenk No schlenk->weighing

Caption: Workflow for handling moisture-sensitive this compound.

troubleshooting_flowchart Troubleshooting Flowchart for Reactions with this compound start Start: Inconsistent Reaction Results check_reagent Check Reagent Purity (e.g., by NMR)? start->check_reagent impure Reagent is Impure check_reagent->impure No pure Reagent is Pure check_reagent->pure Yes check_conditions Were Anhydrous Conditions Maintained? yes_anhydrous Yes check_conditions->yes_anhydrous no_anhydrous No check_conditions->no_anhydrous purify Purify Reagent (Recrystallization/ Chromatography) impure->purify new_reagent Use New Batch of Reagent impure->new_reagent pure->check_conditions other_issue Investigate Other Reaction Parameters yes_anhydrous->other_issue improve_technique Improve Inert Atmosphere Technique (Dry Glassware/Solvents) no_anhydrous->improve_technique purify->check_conditions new_reagent->check_conditions

Caption: Troubleshooting decision tree for reactions involving this compound.

Technical Support Center: Information Not Available for Bis(pentafluorophenyl)methane in Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: December 2025

To our valued Researchers, Scientists, and Drug Development Professionals,

Our comprehensive search of scientific and technical literature has found no documented evidence to support the use of Bis(pentafluorophenyl)methane as a method for avoiding catalyst deactivation. The initial query suggested a potential role for this specific compound in catalyst stabilization; however, our investigation revealed no publications, experimental protocols, or troubleshooting guides related to this application.

It is possible that this compound may have been mistaken for other fluorinated compounds that are known to play a role in catalysis, such as Bis(pentafluorophenyl)borane , which is a well-documented Lewis acid used in various catalytic processes.[1] The distinct chemical structures of these compounds result in significantly different chemical properties and applications.

Catalyst deactivation is a critical issue in chemical synthesis and drug development, arising from various mechanisms including poisoning, fouling, thermal degradation, and mechanical failure.[2][3] While numerous strategies exist to mitigate these issues, the use of this compound is not among the methods described in the available literature.

We are committed to providing accurate and actionable technical information. Given the lack of data on this specific topic, we are unable to generate the requested troubleshooting guides, FAQs, experimental protocols, or data tables.

We recommend verifying the chemical identity of the compound and consulting literature for established methods of preventing deactivation for the specific catalyst and reaction system you are employing. For general information on catalyst deactivation, we encourage you to explore resources that discuss common causes and solutions, such as those related to palladium-based catalysts in methane oxidation or other catalytic systems.[4][5]

Should you have information or data suggesting a role for this compound in catalyst stabilization, we would be very interested in reviewing it.

We apologize that we could not fulfill this specific request and remain available to assist with other technical inquiries.

References

Validation & Comparative

Bis(pentafluorophenyl)methane vs. tris(pentafluorophenyl)borane as a catalyst

Author: BenchChem Technical Support Team. Date: December 2025

A direct experimental comparison of the catalytic performance between bis(pentafluorophenyl)methane and tris(pentafluorophenyl)borane is not feasible based on currently available scientific literature. Tris(pentafluorophenyl)borane is a widely recognized and potent Lewis acid catalyst with extensive applications, whereas this compound is predominantly documented as a synthetic building block with no reported catalytic activity.

This guide, therefore, provides a comprehensive overview of the catalytic prowess of tris(pentafluorophenyl)borane, complete with experimental data and protocols for key reactions. A concluding section will elaborate on the chemical nature of this compound to clarify why it is not typically employed as a catalyst in the same vein as its borane counterpart.

Tris(pentafluorophenyl)borane: A Powerful Lewis Acid Catalyst

Tris(pentafluorophenyl)borane, often abbreviated as B(C₆F₅)₃, is a strong Lewis acid renowned for its high thermal stability and the relative inertness of its B-C bonds.[1] Its potent electrophilicity stems from the electron-withdrawing nature of the three pentafluorophenyl rings, which significantly enhances the acidity of the central boron atom. This property makes B(C₆F₅)₃ an exceptionally versatile catalyst in a multitude of organic transformations.

Key Catalytic Applications

Tris(pentafluorophenyl)borane has demonstrated remarkable efficacy in a variety of catalytic reactions, most notably in:

  • Hydrosilylation of Carbonyls and Imines: B(C₆F₅)₃ is a highly effective catalyst for the reduction of aldehydes, ketones, and imines using silanes as the reducing agent.[2][3]

  • Hydrogenation Reactions (as a Frustrated Lewis Pair component): In combination with a bulky Lewis base, B(C₆F₅)₃ forms a Frustrated Lewis Pair (FLP) capable of activating molecular hydrogen (H₂). This metal-free approach enables the hydrogenation of a wide range of substrates, including imines, enamines, and other unsaturated compounds.[4]

  • Polymerization: It serves as a highly efficient co-catalyst in the polymerization of olefins.

  • C-C and C-Heteroatom Bond Formation: B(C₆F₅)₃ catalyzes a variety of bond-forming reactions, showcasing its broad utility in organic synthesis.

Performance Data in Catalytic Reactions

The following tables summarize the performance of tris(pentafluorophenyl)borane in representative catalytic reactions.

Table 1: B(C₆F₅)₃-Catalyzed Hydrosilylation of Acetophenone

EntrySilaneCatalyst Loading (mol%)Time (h)Yield (%)Reference
1Triethylsilane10.595[2]
2Phenylsilane1192[2]
3Diphenylsilane10.598[2]

Table 2: B(C₆F₅)₃-Catalyzed Hydrogenation of N-Benzylideneaniline (as part of an FLP with tBu₃P)

EntryLewis BaseCatalyst Loading (mol%)H₂ Pressure (atm)Time (h)Conversion (%)Reference
1tBu₃P55024>98[4]
Experimental Protocols

1. General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of Acetophenone:

  • Materials: Tris(pentafluorophenyl)borane, acetophenone, silane (e.g., triethylsilane), anhydrous solvent (e.g., dichloromethane or toluene). All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: To a solution of acetophenone (1.0 mmol) in the chosen anhydrous solvent (5 mL) is added tris(pentafluorophenyl)borane (0.01 mmol, 1 mol%). The silane (1.2 mmol) is then added dropwise to the stirred solution at room temperature. The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched by the addition of a small amount of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

2. General Procedure for FLP-Catalyzed Hydrogenation of N-Benzylideneaniline:

  • Materials: Tris(pentafluorophenyl)borane, N-benzylideneaniline, a bulky phosphine (e.g., tri-tert-butylphosphine, tBu₃P), anhydrous and degassed solvent (e.g., toluene), high-pressure reactor. All manipulations of air- and moisture-sensitive reagents should be performed in a glovebox.

  • Procedure: In a glovebox, a high-pressure reaction vessel is charged with N-benzylideneaniline (1.0 mmol), tri-tert-butylphosphine (0.05 mmol, 5 mol%), and tris(pentafluorophenyl)borane (0.05 mmol, 5 mol%). Anhydrous, degassed toluene (10 mL) is added to dissolve the reagents. The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reactor is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is then stirred at a specified temperature (e.g., 80 °C) for the required duration (e.g., 24 hours). After cooling to room temperature and carefully venting the hydrogen gas, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the desired amine product.[5]

Reaction Mechanisms and Logical Relationships

The catalytic activity of tris(pentafluorophenyl)borane is rooted in its strong Lewis acidity. In hydrosilylation, it activates the silane, facilitating hydride transfer to the carbonyl or imine substrate. In FLP chemistry, the steric bulk around the boron and the Lewis base prevents the formation of a classical adduct, leaving both the acidic and basic sites available to cooperatively activate small molecules like H₂.

Hydrosilylation_Mechanism BCF B(C₆F₅)₃ Intermediate [R₃Si]⁺[HB(C₆F₅)₃]⁻ BCF->Intermediate activates Silane R₃SiH Silane->Intermediate Carbonyl R'₂C=O Carbonyl->Intermediate attacks Product R'₂CH-OSiR₃ Intermediate->Product hydride transfer FLP_Hydrogenation BCF B(C₆F₅)₃ Activated_H2 [Base-H]⁺[H-B(C₆F₅)₃]⁻ BCF->Activated_H2 LewisBase Bulky Lewis Base (e.g., tBu₃P) LewisBase->Activated_H2 H2 H₂ H2->Activated_H2 heterolytic cleavage Product Hydrogenated Product Activated_H2->Product Substrate Substrate (e.g., Imine) Substrate->Activated_H2 reduction

References

A Comparative Analysis of Fluorinated Lewis Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemistry, fluorinated Lewis acids have emerged as indispensable tools, driving advancements in catalysis, organic synthesis, and materials science. Their enhanced reactivity, stability, and unique electronic properties, stemming from the strong electron-withdrawing nature of fluorine atoms, set them apart from their non-fluorinated counterparts. This guide provides a comparative overview of prominent fluorinated Lewis acids, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal Lewis acid for their specific applications.

Quantifying Lewis Acidity: A Comparative Data Summary

The strength of a Lewis acid is a critical parameter that dictates its catalytic activity and substrate activation capability. Various experimental and computational methods are employed to quantify Lewis acidity. The Gutmann-Beckett and Childs methods are NMR-based techniques that measure the chemical shift change of a probe molecule upon coordination to the Lewis acid.[1][2] Computationally, Fluoride Ion Affinity (FIA) and Hydride Ion Affinity (HIA) are widely used metrics that calculate the enthalpy of reaction with a fluoride or hydride ion, respectively.[1][3]

Below is a compilation of Lewis acidity data for a selection of fluorinated Lewis acids, providing a basis for comparison.

Lewis AcidMeasurement MethodValueReference
B(C₆F₅)₃FIA (kJ mol⁻¹)452[1]
Gutmann-Beckett (Δδ ³¹P)25.5 ppm[4]
Childs (Δδ ¹H)0.40 ppm[4]
B(OC₆F₅)₃FIA (kJ mol⁻¹)419[4]
Gutmann-Beckett (Δδ ³¹P)33.6 ppm[1]
BArF₃ (B(3,5-(CF₃)₂C₆H₃)₃)Gutmann-Beckett (Δδ ³¹P)> B(C₆F₅)₃[2]
Al(C₆F₅)₃FIA (kJ mol⁻¹)530[1]
Perfluorinated 9-phenyl-9-borafluoreneCompetition Experiment (THF)> B(C₆F₅)₃[5][6]
[Mes₂B]⁺Fluorescent Lewis Adduct (LAU)31.59[7]
Si(catᶜᶠ³)₂FIA (kJ mol⁻¹)>500[8]

Note: Higher FIA, HIA, Gutmann-Beckett, and Childs values generally indicate stronger Lewis acidity. The Fluorescent Lewis Adduct (FLA) method provides a relative Lewis Acidity Unit (LAU).

Key Experimental Protocols

To ensure reproducibility and facilitate the comparison of Lewis acidity data across different studies, standardized experimental protocols are crucial.

Gutmann-Beckett Method:

This method relies on the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) upon coordination to a Lewis acid.[2]

  • Materials: Lewis acid, triethylphosphine oxide (Et₃PO), appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Procedure:

    • Prepare a solution of the Lewis acid in the chosen deuterated solvent.

    • Add an equimolar amount of Et₃PO to the solution.

    • Acquire the ³¹P NMR spectrum of the resulting adduct.

    • The change in chemical shift (Δδ) is calculated by subtracting the chemical shift of free Et₃PO from the chemical shift of the Et₃PO-Lewis acid adduct.

Childs Method:

This method utilizes the change in the ¹H NMR chemical shift of the γ-proton of crotonaldehyde upon coordination to a Lewis acid.[1]

  • Materials: Lewis acid, crotonaldehyde, appropriate deuterated solvent.

  • Procedure:

    • Prepare a solution of the Lewis acid in the chosen deuterated solvent.

    • Add an equimolar amount of crotonaldehyde.

    • Acquire the ¹H NMR spectrum.

    • The change in chemical shift (Δδ) of the H3 proton of crotonaldehyde is measured.

Visualizing Concepts in Lewis Acid Chemistry

Workflow for Lewis Acidity Determination

The following diagram illustrates a typical workflow for determining and comparing the Lewis acidity of different compounds.

G Workflow for Lewis Acidity Determination cluster_synthesis Synthesis cluster_experimental Experimental Measurement cluster_computational Computational Calculation A Synthesize Fluorinated Lewis Acids B Gutmann-Beckett Method (³¹P NMR with Et₃PO) A->B C Childs Method (¹H NMR with Crotonaldehyde) A->C D Fluoride Ion Affinity (FIA) A->D E Hydride Ion Affinity (HIA) A->E F Comparative Analysis of Lewis Acidity Data B->F C->F D->F E->F

Caption: Workflow for determining and comparing Lewis acidity.

Frustrated Lewis Pair (FLP) Catalysis

Fluorinated Lewis acids, particularly sterically hindered ones like B(C₆F₅)₃, are key components of Frustrated Lewis Pairs (FLPs).[2] FLPs are combinations of bulky Lewis acids and bases that, due to steric hindrance, cannot form a classical adduct and can activate small molecules like H₂.

G Frustrated Lewis Pair (FLP) Activation of H₂ cluster_reactants Reactants cluster_products Products LA Bulky Lewis Acid (e.g., B(C₆F₅)₃) Activated_Complex [LB-H]⁺[H-LA]⁻ LA->Activated_Complex accepts H⁻ LB Bulky Lewis Base LB->Activated_Complex donates e⁻ to H⁺ H2 H₂ H2->Activated_Complex heterolytic cleavage

Caption: Activation of dihydrogen by a Frustrated Lewis Pair.

Conclusion

The strategic selection of a fluorinated Lewis acid is paramount for the success of a chemical transformation. This guide provides a foundational comparison of commonly employed fluorinated Lewis acids, highlighting their relative strengths through quantitative data. By understanding the methodologies for assessing Lewis acidity and the principles of their reactivity, such as in FLP chemistry, researchers can make more informed decisions in their experimental designs, ultimately accelerating innovation in drug development and other scientific disciplines.

References

A Comparative Guide to the Synthesis of Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to Bis(pentafluorophenyl)methane, a key building block in the development of fluorinated organic materials and pharmaceuticals. The following sections detail potential synthetic pathways, supported by available experimental data and detailed methodologies.

Route 1: Reduction of Decafluorobenzophenone

A plausible and direct method for the synthesis of this compound is the reduction of the carbonyl group of decafluorobenzophenone. Several established reduction methods for ketones could be applicable, though the high degree of fluorination in the substrate may influence reactivity and require optimization of reaction conditions.

Theoretical Pathways for Reduction

Three primary methods for the reduction of aryl ketones are the Wolff-Kishner, Clemmensen, and hydride reductions.

  • Wolff-Kishner Reduction: This method involves the conversion of the ketone to a hydrazone, followed by treatment with a strong base at high temperatures to yield the corresponding methylene group.[1][2][3][4] The reaction is typically carried out in a high-boiling solvent like diethylene glycol.[2]

  • Clemmensen Reduction: This reaction employs a zinc amalgam in concentrated hydrochloric acid to reduce the ketone.[5][6][7] It is particularly effective for aryl-alkyl ketones.[5][6] However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups.[5]

  • Hydride Reduction (e.g., with Sodium Borohydride or Lithium Aluminum Hydride): These reagents are common for the reduction of ketones to alcohols. A subsequent deoxygenation step would be necessary to arrive at the methylene group. For instance, reduction with sodium borohydride would first yield bis(pentafluorophenyl)methanol, which would then need to be converted to the target molecule. Lithium aluminum hydride is a more potent reducing agent that can reduce a wider range of functional groups.[8][9][10]

Experimental Data
ParameterWolff-Kishner Reduction (General)Clemmensen Reduction (General)Sodium Borohydride Reduction (to Alcohol)
Reagents Hydrazine hydrate, strong base (e.g., KOH)Zinc amalgam (Zn(Hg)), concentrated HClSodium borohydride (NaBH4), solvent (e.g., methanol, ethanol)
Conditions High temperature (typically >180 °C)Reflux in concentrated acidTypically room temperature to reflux
Advantages Tolerant of acid-sensitive groupsEffective for aryl-alkyl ketonesMild conditions, high functional group tolerance
Disadvantages Harsh basic conditions, high temperatureHarsh acidic conditionsRequires a two-step process for full reduction to methylene

Illustrative Synthetic Pathway: Wolff-Kishner Reduction

wolff_kishner decafluorobenzophenone Decafluorobenzophenone hydrazone Hydrazone Intermediate decafluorobenzophenone->hydrazone H2NNH2 product This compound hydrazone->product KOH, heat

Caption: General scheme for the Wolff-Kishner reduction of decafluorobenzophenone.

Experimental Protocol (Hypothetical, based on Benzophenone Reduction)

Materials:

  • Decafluorobenzophenone

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add decafluorobenzophenone and diethylene glycol.

  • Add an excess of hydrazine hydrate to the mixture.

  • Slowly add potassium hydroxide pellets while stirring.

  • Heat the reaction mixture to reflux (approximately 180-200 °C) for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Route 2: Grignard Coupling Reaction

An alternative approach involves the coupling of a pentafluorophenyl Grignard reagent with a one-carbon electrophile, such as a methylene dihalide. This method builds the central methylene bridge by forming two new carbon-carbon bonds.

Theoretical Pathway

This synthesis would proceed in two main steps:

  • Formation of the Grignard Reagent: Pentafluorophenyl bromide reacts with magnesium turnings in an ethereal solvent to form pentafluorophenylmagnesium bromide.

  • Coupling Reaction: Two equivalents of the Grignard reagent are then reacted with a methylene dihalide (e.g., dichloromethane or dibromomethane), typically in the presence of a transition metal catalyst, such as an iron(III) salt, to form this compound.

Experimental Data

A procedure for the preparation of the pentafluorophenyl Grignard reagent has been reported.[11] The subsequent coupling with dichloromethane has been demonstrated for other Grignard reagents, suggesting its feasibility for the pentafluorophenyl analogue.[12]

ParameterValue
Grignard Reagent Precursor Bromopentafluorobenzene
Coupling Partner Dichloromethane
Catalyst (potential) Iron(III) salts (e.g., FeCl3)
Solvent Diethyl ether, Toluene

Illustrative Synthetic Workflow

grignard_coupling start Pentafluorophenyl Bromide grignard Pentafluorophenyl magnesium Bromide start->grignard Mg, Et2O product This compound grignard->product + CH2Cl2 (Fe catalyst) ch2cl2 Dichloromethane ch2cl2->product

Caption: Proposed workflow for the synthesis via Grignard coupling.

Experimental Protocol (Based on available literature)

Part 1: Preparation of Pentafluorophenylmagnesium Bromide [11] Materials:

  • Magnesium turnings

  • Bromopentafluorobenzene

  • Anhydrous diethyl ether

  • Anhydrous toluene

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend magnesium turnings in anhydrous diethyl ether.

  • Add bromopentafluorobenzene dropwise to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, stir the mixture until the magnesium is consumed.

Part 2: Coupling Reaction Materials:

  • Pentafluorophenylmagnesium bromide solution (from Part 1)

  • Dichloromethane

  • Anhydrous iron(III) chloride (or other suitable catalyst)

  • Anhydrous toluene

Procedure:

  • In a separate flask under an inert atmosphere, dissolve the iron(III) catalyst in anhydrous toluene.

  • Cool the catalyst solution in an ice bath.

  • Slowly add the prepared pentafluorophenylmagnesium bromide solution to the catalyst mixture.

  • Add dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to proceed, monitoring its progress by an appropriate analytical method.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic phase, dry it, and concentrate it.

  • Purify the product using standard techniques.

Comparison of Synthetic Routes

FeatureRoute 1: Reduction of DecafluorobenzophenoneRoute 2: Grignard Coupling Reaction
Starting Materials DecafluorobenzophenoneBromopentafluorobenzene, Dichloromethane
Number of Steps 1 (potentially 2 if via alcohol intermediate)2 (Grignard formation and coupling)
Potential Challenges Harsh reaction conditions (high temp/strong acid/base), potential for incomplete reduction.Moisture sensitivity of Grignard reagent, optimization of coupling catalyst and conditions.
Key Advantages Potentially a more direct route.Utilizes more readily available starting materials.
Data Availability Limited for the specific substrate.Feasible based on analogous reactions.

Conclusion

Both the reduction of decafluorobenzophenone and the coupling of a pentafluorophenyl Grignard reagent with a methylene dihalide represent viable, albeit not extensively documented, synthetic routes to this compound. The choice of route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling the required reaction conditions. Further experimental investigation and optimization would be necessary to establish robust and high-yielding protocols for either pathway.

References

Performance of Bis(pentafluorophenyl)methane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Bis(pentafluorophenyl)methane and related diarylmethane compounds in various solvent systems. Due to the limited availability of direct comparative studies on this compound, this document leverages experimental data from analogous syntheses—specifically the formation of bis(indolyl)methanes from indoles and aldehydes—to provide insights into solvent effects on reaction efficiency, yield, and kinetics.

Introduction to Solvent Effects in Diaryl- and Triarylmethane Synthesis

The synthesis of diaryl- and triarylmethanes, including this compound, typically proceeds via electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation. The choice of solvent is critical as it can significantly influence reaction rates and outcomes by affecting the stability of reactants, intermediates, and transition states.[1] Key solvent properties that impact these reactions include polarity, dielectric constant, and the ability to act as a hydrogen-bond donor or acceptor.[1][2]

For instance, polar solvents can stabilize charged intermediates common in Friedel-Crafts mechanisms, potentially accelerating the reaction.[3] Conversely, non-polar solvents may be preferred when reactants are less polar.[3] Highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as powerful media for promoting these reactions, often acting as more than just a solvent by activating substrates through strong hydrogen bonding.[4][5]

Performance Data in Synthesis Reactions

The performance of a solvent system can be quantified by metrics such as reaction yield and time. The following tables summarize data from the synthesis of bis(indolyl)methanes, a reaction analogous to the formation of this compound from pentafluorobenzaldehyde. This data serves as a valuable proxy for understanding how different solvents might perform.

Table 1: Comparison of Solvent Systems in the Synthesis of Bis(indolyl)methanes

This table illustrates the effect of different solvents and catalysts on the yield of bis(indolyl)methane from the reaction of indole and benzaldehyde.

Solvent SystemCatalystTemperature (°C)TimeYield (%)Reference
Dichloromethane (DCM)Cu(OTf)₂Room Temp-50[6]
WaterTaurine--90[6]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)NoneRoom Temp2 h96[4]
Toluene / 9.5 eq. HFIPNoneRoom Temp-Good[4]
Water / 9.5 eq. HFIPNoneRoom Temp-Good[4]
Tetrahydrofuran (THF) / 9.5 eq. HFIPNoneRoom Temp-Unfavorable[4]
Ethanol (EtOH)NoneRoom Temp-Trace[4]
Ionic Liquid (HEMImBr)H₂SO₄ (2 drops)8023-28 minHigh[7]
Solvent-FreeTartaric Acid (10 mol%)80150 min57[7]
Solvent-FreePEG-OPOCl₂ (0.5 mol%)Room Temp3 min95[8]

Data is for the synthesis of various bis(indolyl)methane derivatives and serves as an illustrative comparison.

Table 2: Comparison with Alternative Methane-Based Compounds

While direct comparative performance data for this compound is scarce, its utility can be contextualized by comparing the properties and applications of related diarylmethanes.

CompoundKey Features & ApplicationsSolvent/Conditions for ApplicationReference
This compound Precursor for frustrated Lewis pairs (FLPs) and other organometallic reagents. The C₆F₅ groups provide high Lewis acidity to derived boranes.Used in syntheses in solvents like THF and acetonitrile.[9]
Diphenylmethane Common organic building block; less reactive C-H bonds compared to fluorinated analogues.Standard organic solvents (DCM, Toluene, etc.).[10]
Bis(4-fluorophenyl)methane Intermediate in organic synthesis; moderate fluorination affects electronic properties.Synthesized using solvents like methanol and chlorinated with thionyl chloride.[10]
Bis(indolyl)methanes Biologically active compounds with anticancer and other therapeutic properties.Synthesized in a wide range of solvents including water, ionic liquids, and HFIP.[6][7][8]

Experimental Protocols

Protocol 1: General Synthesis of a Bis(aryl)methane via Friedel-Crafts Alkylation

This protocol describes a general method for the acid-catalyzed condensation of an aldehyde with an arene, which can be adapted for the synthesis of this compound or its analogues.

Materials:

  • Pentafluorobenzaldehyde (or other target aldehyde) (1.0 mmol)

  • Arene (e.g., pentafluorobenzene) (2.0 mmol or as solvent)

  • Catalyst (e.g., Sc(OTf)₃, InCl₃, or a protic acid) (5-10 mol%)

  • Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile, or HFIP) (5-10 mL)

  • Stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a stir bar, add the arene (2.0 mmol) and the chosen catalyst.

  • Dissolve the solids in the anhydrous solvent (5-10 mL).

  • Add the aldehyde (1.0 mmol) to the stirred solution.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure bis(aryl)methane.

Protocol 2: Evaluating Solvent Effects on Reaction Kinetics

This protocol provides a framework for systematically comparing the performance of different solvents for a given reaction.

Materials:

  • Reactants and catalyst for the target reaction

  • A set of candidate solvents (e.g., polar aprotic, polar protic, non-polar, fluorinated)

  • Reaction vials or parallel synthesizer

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)

  • Internal standard

Procedure:

  • Prepare a stock solution of the limiting reactant and the internal standard.

  • Prepare a stock solution of the second reactant and the catalyst.

  • In separate reaction vials, add an equal volume of each candidate solvent.

  • Initiate the reactions simultaneously by adding aliquots of the reactant stock solutions to each vial.

  • Maintain all reactions at a constant temperature.

  • At regular time intervals, withdraw a small aliquot from each reaction, quench it (e.g., by dilution in a cold solvent), and analyze it to determine the concentration of the product or the consumption of the starting material.

  • Plot the concentration versus time for each solvent.

  • Calculate the initial reaction rate and the final yield for each solvent to establish a quantitative comparison.

Visualizations

The following diagrams illustrate a typical synthesis pathway and a logical workflow for solvent screening.

G PCHO Pentafluorobenzaldehyde Intermediate Electrophilic Intermediate (Protonated Aldehyde) PCHO->Intermediate + H⁺ (from catalyst) Arene Arene (2 eq.) Catalyst Acid Catalyst (e.g., Sc(OTf)₃) Solvent Solvent Product This compound Intermediate->Product + 2x Arene - H₂O

Caption: Synthesis of this compound.

G start Define Reaction & Goal (e.g., Maximize Yield) select_solvents Select Diverse Solvents (Polar, Non-polar, Fluorinated, etc.) start->select_solvents run_exp Run Parallel Experiments (Constant Temp, Concentration) select_solvents->run_exp monitor Monitor Reaction Progress (HPLC, GC, or NMR) run_exp->monitor analyze Analyze Data (Calculate Yield & Rate) monitor->analyze compare Compare Performance (Create Table/Chart) analyze->compare optimize Select Optimal Solvent compare->optimize

Caption: Workflow for Solvent Screening Experiment.

References

A Mechanistic Showdown: Intramolecular Bis(pentafluorophenyl)methane-Based FLPs Versus Their Intermolecular Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and robust catalytic systems is perpetual. In the realm of metal-free catalysis, Frustrated Lewis Pairs (FLPs) have emerged as a powerful tool for the activation of small molecules. This guide provides a detailed mechanistic and performance comparison between intramolecular FLPs based on the bis(pentafluorophenyl)methane scaffold and their traditional intermolecular analogues, offering insights supported by experimental and computational data.

The core concept of FLP chemistry lies in the combination of a sterically hindered Lewis acid and Lewis base that, unable to form a classical adduct, possess latent reactivity. This "frustration" allows them to cooperatively activate a variety of small molecules, including H₂, CO₂, and unsaturated organic substrates. A key design consideration in FLP chemistry is whether the Lewis acid and base are two separate molecules (intermolecular) or tethered together within a single molecule (intramolecular). This guide focuses on intramolecular FLPs where a phosphine Lewis base and a bis(pentafluorophenyl)boryl Lewis acid are linked by a methylene (-CH₂-) bridge, and compares their performance to the widely used intermolecular system comprising a phosphine and tris(pentafluorophenyl)borane, B(C₆F₅)₃.

Performance Comparison: Hydrogenation and CO₂ Reduction

The catalytic efficacy of these FLP systems is best illustrated through their performance in key chemical transformations such as the hydrogenation of imines and the reduction of carbon dioxide. The following tables summarize quantitative data from various studies, providing a comparative overview of their catalytic activities.

Catalytic Hydrogenation of Imines

The hydrogenation of imines to amines is a fundamental transformation in organic synthesis. Both intramolecular and intermolecular FLPs have demonstrated catalytic activity in this reaction.

Catalyst SystemSubstrateProductYield (%)TONConditionsReference
Intramolecular
Mes₂PCH₂CH₂B(C₆F₅)₂N-benzylideneanilineN-benzylaniline>95Not ReportedH₂ (2.5 bar), 25°C
Chiral Phosphonium Hydrido BorateN-benzylidene-tert-butylamineN-benzyl-tert-butylamine9819.6H₂ (4 bar), 60°C[1][2]
Intermolecular
tBu₃P / B(C₆F₅)₃N-benzylideneanilineN-benzylaniline>95Not ReportedH₂ (1-5 atm), 80-120°C
(C₆H₂Me₃)₃P / B(C₆F₅)₃N-benzylidene-tert-butylamineN-benzyl-tert-butylamine9519H₂ (4 bar), 80°C[3]

Note: Direct comparison of turnover numbers (TONs) is challenging due to variations in experimental conditions across different studies. However, the data suggests that both systems are highly effective for imine hydrogenation. A computational study has suggested that for the reduction of imines and enamines, an intramolecular phosphonium-borohydride is thermodynamically preferred.[4]

Catalytic Reduction of Carbon Dioxide

The conversion of CO₂ into valuable chemicals is a significant area of research. FLPs have shown promise in mediating the reduction of CO₂, often in the presence of a reducing agent like silanes or boranes.

Catalyst SystemReducing AgentProductYield (%)TONConditionsReference
Intramolecular
Intramolecular B/N FLPsH₂MethanolNot Catalytic-High Temperature[5]
Intermolecular
TMP / B(C₆F₅)₃H₂Methanol17-25Not Catalytic160°C, 6 days
Phosphine/Borane FLPsHydrosilanesFormate EstersCatalyticNot ReportedMild Conditions[6]

Note: While both systems can activate CO₂, achieving high catalytic turnover remains a challenge. The design of intramolecular FLPs that preferentially activate H₂ over CO₂ is a key area of ongoing research.[5]

Mechanistic Insights: A Tale of Two Pathways

The mechanism of small molecule activation by FLPs is a subject of intense study. The tethering of the Lewis acid and base in an intramolecular system can significantly influence the reaction pathway compared to its intermolecular counterpart.

Dihydrogen Activation

The activation of H₂ is a cornerstone of FLP chemistry. In intermolecular systems, the reaction is thought to proceed through an "encounter complex" where the phosphine and borane pre-associate before interacting with H₂.[7] In contrast, intramolecular FLPs have a pre-organized geometry that can facilitate a more direct interaction with H₂.

H2_Activation cluster_inter Intermolecular Pathway cluster_intra Intramolecular Pathway inter_FLP P(tBu)₃ + B(C₆F₅)₃ encounter [P(tBu)₃···B(C₆F₅)₃] Encounter Complex inter_FLP->encounter Pre-association inter_activated [tBu₃PH]⁺[HB(C₆F₅)₃]⁻ encounter->inter_activated + H₂ inter_H2 + H₂ intra_FLP R₂P-CH₂-B(C₆F₅)₂ intra_activated Zwitterionic [R₂P(H)-CH₂-B(H)(C₆F₅)₂] intra_FLP->intra_activated + H₂ intra_H2 + H₂

Figure 1: H₂ activation pathways.
Carbon Dioxide Reduction

The mechanism of CO₂ reduction by FLPs can proceed through different intermediates. The initial step involves the activation of CO₂ by the FLP to form an adduct. Subsequent reduction with a hydride source, such as a silane, leads to the formation of formate derivatives.

CO2_Reduction cluster_activation CO₂ Activation cluster_reduction Reduction Cycle flp FLP (Intra- or Intermolecular) adduct FLP-CO₂ Adduct flp->adduct + CO₂ co2 CO₂ formate Formate Derivative adduct->formate + R₃SiH hydride Hydride Source (e.g., R₃SiH) catalyst_regen Regenerated FLP formate->catalyst_regen Product Release catalyst_regen->adduct + CO₂

Figure 2: Generalized CO₂ reduction cycle.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of these catalytic systems. Below are representative protocols for the hydrogenation of imines using both intramolecular and intermolecular FLPs.

Protocol 1: Hydrogenation of an Imine with an Intermolecular FLP

This procedure is a generalized method based on established protocols for FLP-catalyzed hydrogenation.[3]

Materials:

  • Imine substrate (e.g., N-benzylideneaniline)

  • Bulky phosphine (e.g., tri-tert-butylphosphine, tBu₃P)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous, degassed solvent (e.g., toluene)

  • High-pressure reaction vessel

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a high-pressure reaction vessel with the imine substrate (1.0 mmol), the bulky phosphine (0.1 mmol, 10 mol%), and B(C₆F₅)₃ (0.1 mmol, 10 mol%).

  • Add anhydrous, degassed solvent (10 mL) to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Purge the vessel with hydrogen gas three times before pressurizing to the desired pressure (e.g., 4 atm).

  • Stir the reaction mixture at the appropriate temperature (e.g., 80°C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Analyze the reaction mixture by NMR spectroscopy or gas chromatography to determine the conversion and yield.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Hydrogenation of an Imine with a Pre-formed Intramolecular FLP-H₂ Adduct

This protocol is based on the use of a stable, recyclable chiral FLP catalyst.[1]

Materials:

  • Imine substrate (e.g., N-benzylidene-tert-butylamine)

  • Intramolecular phosphonium hydrido borate zwitterion (e.g., camphor-based chiral FLP-H₂ adduct)

  • Anhydrous, degassed solvent (e.g., THF)

  • High-pressure reaction vessel

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, dissolve the imine substrate (0.5 mmol) and the intramolecular FLP-H₂ adduct (0.025 mmol, 5 mol%) in the anhydrous, degassed solvent (5 mL) in a high-pressure reaction vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurize the vessel with hydrogen gas (e.g., 4 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 60°C) and stir for the required time (e.g., 3 hours).

  • Monitor the reaction progress by taking aliquots and analyzing them by NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • The catalyst can often be recovered by precipitation or crystallization and reused in subsequent reactions.

  • Purify the product by standard methods if necessary.

Conclusion

The choice between an intramolecular this compound-based FLP and a traditional intermolecular system depends on the specific application and desired outcome.

Intramolecular FLPs offer the advantage of pre-organization, which can lead to enhanced reactivity and, in some cases, allow for catalyst recycling. The fixed proximity of the Lewis acid and base can also lead to unique selectivity. Computational studies suggest a thermodynamic preference for intramolecular systems in the hydrogenation of certain substrates like imines.[4]

Intermolecular FLPs , on the other hand, offer greater modularity and ease of synthesis, as the Lewis acid and base components can be varied independently. They have been extensively studied and have a broad range of demonstrated applications.

Future research will likely focus on the development of more active and selective intramolecular FLPs with tunable linkers and the experimental validation of the thermodynamic and kinetic advantages predicted by computational studies. The insights provided in this guide aim to aid researchers in the rational design of next-generation FLP catalysts for a variety of challenging chemical transformations.

References

Benchmarking Bis(pentafluorophenyl)methane in Polymerization Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel catalytic systems for polymerization will find a notable absence of Bis(pentafluorophenyl)methane in the scientific literature as a primary catalyst. Extensive searches for its application and performance data in polymerization have yielded no direct results. This guide, therefore, addresses the likely point of confusion with structurally similar but chemically distinct borane-based catalysts and provides a comparative overview of those established alternatives.

While this compound, with the chemical formula (C₆F₅)₂CH₂, is a known compound, its utility as a polymerization catalyst is not documented in accessible academic papers, patents, or technical data sheets. The current body of scientific research heavily focuses on the catalytic activity of compounds containing the bis(pentafluorophenyl)boryl group, -B(C₆F₅)₂, rather than the methylene-bridged analogue. It is crucial to distinguish this compound from highly active Lewis acid catalysts such as Tris(pentafluorophenyl)borane (B(C₆F₅)₃) and activators like tritylium tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄]).

The Point of Distinction: Methane vs. Borane Core

The primary difference lies in the central atom connecting the two pentafluorophenyl rings. In this compound, a carbon atom forms the bridge, resulting in a molecule that does not possess the inherent Lewis acidity required to initiate or catalyze polymerization in the same manner as its borane counterparts. In contrast, borane-based catalysts feature a boron atom with a vacant p-orbital, rendering it a potent electron acceptor (Lewis acid). This Lewis acidity is fundamental to their catalytic function in various polymerization mechanisms, including cationic polymerization and the activation of metallocene catalysts for olefin polymerization.

Established Alternatives to this compound

Given the lack of data for this compound, this guide will focus on the performance of its well-established borane-based analogs, which are likely the intended subject of interest for researchers in this field. The primary alternatives include Tris(pentafluorophenyl)borane and borate co-catalysts.

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

Tris(pentafluorophenyl)borane, often referred to as BCF, is a highly effective Lewis acid catalyst for a variety of polymerization reactions. Its strong electron-withdrawing pentafluorophenyl groups enhance its Lewis acidity, enabling it to initiate cationic polymerization of various monomers and act as an activator for single-site catalysts.

Metallocene Activation by Borate Co-catalysts

In the realm of olefin polymerization, borate compounds, particularly those containing the tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻), are widely used as co-catalysts to activate metallocene pre-catalysts. A common activator is tritylium tetrakis(pentafluorophenyl)borate, which functions by abstracting a ligand from the metallocene to generate a catalytically active cationic species.

Comparative Performance Data of Borane Catalysts

While a direct comparison with this compound is not possible due to the absence of data, the following table summarizes typical performance metrics for established borane-based catalyst systems in olefin polymerization. This data is illustrative and can vary significantly based on specific reaction conditions, monomers, and the metallocene used.

Catalyst SystemMonomerPolymerization ConditionsActivity (kg polymer / (mol catalyst · h))Molecular Weight (Mₙ) ( g/mol )Polydispersity Index (PDI)
Cp₂ZrCl₂ / MAOEthylene80 °C, 10 bar1,000 - 10,000100,000 - 300,0002.0 - 3.0
Cp₂ZrMe₂ / [Ph₃C][B(C₆F₅)₄]Ethylene80 °C, 10 bar5,000 - 50,000150,000 - 400,0001.8 - 2.5
(n-BuCp)₂ZrCl₂ / MAOPropylene70 °C, 7 bar500 - 5,00050,000 - 200,0002.0 - 2.8
(n-BuCp)₂ZrMe₂ / B(C₆F₅)₃Propylene70 °C, 7 bar2,000 - 20,00080,000 - 250,0001.9 - 2.6

Note: This table provides a generalized comparison based on typical literature values. Actual performance is highly dependent on specific experimental conditions.

Experimental Protocols for Borane-Catalyzed Polymerization

The following provides a generalized experimental protocol for the polymerization of ethylene using a metallocene catalyst activated by a borate co-catalyst.

Materials:

  • Metallocene pre-catalyst (e.g., Cp₂ZrMe₂)

  • Co-catalyst (e.g., tritylium tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄])

  • Triisobutylaluminum (TIBA) as a scavenger

  • Anhydrous toluene (solvent)

  • High-purity ethylene gas

Procedure:

  • A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.

  • Anhydrous toluene is introduced into the reactor, followed by the addition of TIBA to scavenge impurities.

  • The reactor is heated to the desired polymerization temperature (e.g., 80 °C).

  • The metallocene pre-catalyst and the borate co-catalyst are dissolved in separate vials in anhydrous toluene inside a glovebox.

  • The metallocene solution is injected into the reactor, followed by the co-catalyst solution.

  • The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 bar).

  • The polymerization is allowed to proceed for a predetermined time, with ethylene being continuously fed to maintain constant pressure.

  • The reaction is terminated by venting the ethylene and injecting acidified methanol.

  • The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum.

Polymerization Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of metallocene activation by a borate co-catalyst and a typical experimental workflow for olefin polymerization.

Metallocene_Activation Metallocene Metallocene Pre-catalyst (e.g., Cp₂ZrMe₂) Active_Catalyst Active Cationic Catalyst ([Cp₂ZrMe]⁺) Metallocene->Active_Catalyst Activation Cocatalyst Co-catalyst ([Ph₃C][B(C₆F₅)₄]) Cocatalyst->Active_Catalyst Byproduct Byproduct (Ph₃CMe + [B(C₆F₅)₄]⁻) Active_Catalyst->Byproduct

Caption: Activation of a metallocene pre-catalyst.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactor_Prep Reactor Preparation (Drying, Purging) Solvent_Scavenger Solvent & Scavenger Addition Reactor_Prep->Solvent_Scavenger Catalyst_Injection Catalyst & Co-catalyst Injection Solvent_Scavenger->Catalyst_Injection Polymerization Ethylene Polymerization Catalyst_Injection->Polymerization Termination Reaction Termination Polymerization->Termination Isolation Polymer Isolation & Drying Termination->Isolation

A Cost-Benefit Analysis of Bis(pentafluorophenyl)methane in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision balancing cost, efficiency, and novelty. This guide provides an objective comparison of Bis(pentafluorophenyl)methane, a highly fluorinated organic compound, with alternative reagents in the context of generating bulky, non-coordinating carbanions, a key application driven by its acidic methylene protons.

While direct, comprehensive cost-benefit analyses of this compound in a wide range of synthetic applications are not extensively documented in publicly available literature, its utility can be inferred from its properties and the well-established chemistry of related fluorinated compounds. The primary synthetic value of this compound lies in the high acidity of its methylene C-H bonds, making it a precursor to the bulky and weakly coordinating carbanion, [(C₆F₅)₂CH]⁻.

Performance and Applications

The strong electron-withdrawing nature of the two pentafluorophenyl groups significantly increases the acidity of the central methylene protons. Upon deprotonation, the resulting carbanion is stabilized by resonance and the inductive effects of the fluorine atoms. This carbanion can serve as a bulky, non-coordinating anion in organometallic chemistry and as a nucleophile in its own right.

A key area of application for such bulky anions is in the formation of frustrated Lewis pairs (FLPs). FLPs are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, including the activation of small molecules like H₂. While the direct use of this compound in documented FLP chemistry is not as prevalent as that of its borane analogue, tris(pentafluorophenyl)borane (B(C₆F₅)₃), the principle of employing bulky, electron-deficient species is central to the field.

Cost Analysis

The cost of this compound is a significant factor in its practical application. A survey of current chemical suppliers provides a general price range for research quantities.

SupplierQuantityPrice (USD)Price per Gram (USD)
Sigma-Aldrich1 g$86.94$86.94
5 g$341.96$68.39
25 g$1,369.30$54.77
AK Scientific Inc.250 mg$140.00$560.00
1 g$277.00$277.00
5 g$1,017.00$203.40
A2B Chem250 mg$80.00$320.00
1 g$180.00$180.00
5 g$765.00$153.00

Note: Prices are subject to change and may vary based on purity and supplier.

The data indicates a significant cost, particularly for smaller quantities. The price per gram decreases with larger pack sizes, which is typical for specialty chemicals.

Comparison with Alternatives

The primary function of this compound in the context of this analysis is as a precursor to a bulky, non-coordinating anion. Therefore, a comparison with other reagents that can generate similar species is warranted.

Reagent/PrecursorStructureCost (USD/g)Key Characteristics
This compound (C₆F₅)₂CH₂~$55 - $560Generates a bulky, highly fluorinated carbanion. High cost.
TriphenylmethanePh₃CH~$0.10 - $1.00Generates the less bulky and less electron-withdrawing triphenylmethyl anion. Significantly lower cost.
FluoreneC₁₃H₁₀~$0.20 - $2.00Generates the fluorenyl anion, which is aromatic and planar. Low cost.
Tris(pentafluorophenyl)boraneB(C₆F₅)₃~$30 - $150A strong Lewis acid used to generate non-coordinating borate anions, often by abstracting an anionic ligand from a metal center.

Cost-Benefit Considerations:

  • Performance: The [(C₆F₅)₂CH]⁻ anion offers a unique combination of bulk and low coordinating ability due to the perfluorinated phenyl rings. This can be advantageous in stabilizing highly reactive cationic species or in catalytic cycles where anion coordination is detrimental. Alternatives like the triphenylmethyl anion are less sterically demanding and more coordinating.

  • Cost: The high cost of this compound is a major drawback for its use in large-scale synthesis. Triphenylmethane and fluorene are significantly more economical precursors for generating bulky carbanions, albeit with different electronic and steric properties.

  • Novelty and Specificity: For exploratory research and the synthesis of novel compounds where the unique properties of the [(C₆F₅)₂CH]⁻ anion are essential, the high cost of this compound may be justified. In applications where less expensive alternatives provide satisfactory results, they will be the preferred choice.

Experimental Protocols

Detailed experimental protocols for the specific use of this compound are not widely available in the general literature. However, a general procedure for the deprotonation of a carbon acid like this compound to generate the corresponding carbanion is provided below.

General Protocol for Deprotonation of this compound:

Materials:

  • This compound

  • A strong, non-nucleophilic base (e.g., n-butyllithium, potassium hydride, or a strong phosphazene base)

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran, diethyl ether, or toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

  • Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath) to control the reaction.

  • Slowly add one equivalent of the strong base to the stirred solution.

  • Allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours) to ensure complete deprotonation. The formation of the carbanion may be indicated by a color change.

  • The resulting solution of the [(C₆F₅)₂CH]⁻ anion can then be used in subsequent reactions.

Note: The exact conditions (solvent, temperature, and choice of base) will depend on the specific application and the reactivity of the subsequent electrophile.

Visualization of the Synthetic Utility

The primary role of this compound in synthesis is as a proton donor to generate a bulky, non-coordinating anion. This process is a fundamental acid-base reaction.

Deprotonation_of_Bis_pentafluorophenyl_methane reagent This compound ((C₆F₅)₂CH₂) carbanion Bulky Non-coordinating Anion ([(C₆F₅)₂CH]⁻) reagent->carbanion Deprotonation base Strong Base (B⁻) conjugate_acid Conjugate Acid (HB) base->conjugate_acid Protonation Organometallic_Complex_Formation carbanion [(C₆F₅)₂CH]⁻ product Stabilized Organometallic Complex [LₙM]⁺[(C₆F₅)₂CH]⁻ carbanion->product metal_complex Cationic Metal Complex ([LₙM]⁺) metal_complex->product

Safety Operating Guide

Proper Disposal of Bis(pentafluorophenyl)methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. Bis(pentafluorophenyl)methane, a halogenated organic compound, requires specific procedures for its proper disposal. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with the necessary personal protective equipment (PPE). Standard PPE includes safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, prevent the substance from entering drains, waterways, or soil. Absorb the spill with an inert material and place it in a suitable, sealed container for disposal.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that specific toxicity and environmental hazard data are limited.

PropertyValueReference
Chemical Identity
CAS Number5736-46-9[1][2]
Molecular FormulaC₁₃H₂F₁₀[2]
Molecular Weight348.14 g/mol [1][2]
Physical Properties
Flash Point81.9°C[1]
Density1.65 g/cm³[1]
Toxicity Data
Acute Oral Toxicity (LD50)No data available
Acute Dermal Toxicity (LD50)No data available
Acute Inhalation Toxicity (LC50)No data available
Flammability
Lower Explosion Limit (LEL)No data available[1]
Upper Explosion Limit (UEL)No data available[1]
Environmental Hazards
Aquatic Toxicity (LC50/EC50)No data available[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical due to its halogenated nature. Halogenated organic compounds are typically subject to stringent disposal regulations. The recommended method of disposal is through an approved hazardous waste disposal plant, which will likely utilize incineration.[3][4]

Experimental Protocol for Waste Segregation and Disposal:

  • Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

    • Under no circumstances should this compound waste be mixed with non-halogenated organic waste.[3][4] Mixing these waste streams can lead to higher disposal costs and more complex treatment processes.[4]

    • Ensure that this waste stream is also kept separate from other waste categories such as acids, bases, and aqueous waste.[3]

  • Container Management:

    • Use a compatible, leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be kept tightly closed except when adding waste.

    • The waste container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.

    • Include the appropriate hazard pictograms (e.g., irritant).

  • Disposal Procedure:

    • Accumulate the waste in the designated satellite accumulation area within your laboratory.

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash.[4]

    • The EHS office will coordinate with a licensed and approved hazardous waste disposal company for final treatment, which for halogenated organic compounds, is typically high-temperature incineration.[3][4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G start Start: this compound in use waste_generated Waste Generated start->waste_generated is_halogenated Is the waste halogenated? waste_generated->is_halogenated segregate_halogenated Segregate into 'Halogenated Waste' container is_halogenated->segregate_halogenated Yes segregate_non_halogenated Segregate into 'Non-Halogenated Waste' container is_halogenated->segregate_non_halogenated No label_container Label container with contents and hazards segregate_halogenated->label_container segregate_non_halogenated->label_container store_safely Store in designated satellite accumulation area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_safely->contact_ehs disposal_facility Transport to approved hazardous waste facility contact_ehs->disposal_facility incineration Incineration disposal_facility->incineration end End: Proper Disposal incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Bis(pentafluorophenyl)methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of Bis(pentafluorophenyl)methane (CAS 5736-46-9), outlining essential personal protective equipment (PPE), operational procedures, and disposal plans.

While specific hazard data for this compound is limited, a conservative approach to handling is recommended based on general knowledge of fluorinated organic compounds.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various activities involving this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatWork in a chemical fume hood or use a respirator if dust is generated
Solution Preparation and Handling Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork in a chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronNIOSH-approved respirator with appropriate cartridges

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number, and any available hazard information.

  • Wear safety glasses and nitrile gloves during inspection.

2. Storage:

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the container is tightly closed when not in use.

3. Handling and Use:

  • All handling of this compound, especially weighing and transferring of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid the formation of dust.[3] Use appropriate tools, such as spatulas, for handling the solid.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Always wear the appropriate PPE as detailed in the table above.

4. Emergency Procedures:

  • Spills: In the event of a small spill, trained personnel wearing appropriate PPE should manage the cleanup.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

5. Disposal Plan:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[3][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Receive Chemical inspect Inspect Container start->inspect damaged Damaged? inspect->damaged quarantine Quarantine & Report damaged->quarantine Yes store Store Appropriately damaged->store No end End quarantine->end prepare_work Prepare for Work (Don PPE, Prepare Hood) store->prepare_work handle Handle Chemical (Weigh, Prepare Solution) prepare_work->handle spill Spill Occurs? handle->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes experiment Perform Experiment spill->experiment No cleanup->handle decontaminate Decontaminate Work Area & Glassware experiment->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.